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2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate Documentation Hub

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  • Product: 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate
  • CAS: 929975-42-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Properties of 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate

Executive Summary This technical guide provides a comprehensive analysis of the physicochemical properties of 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate. The carbamate functional group is a cornerstone in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate. The carbamate functional group is a cornerstone in medicinal chemistry, frequently utilized in approved drugs and prodrugs to modulate biological activity and improve pharmacokinetic profiles.[1][2] The introduction of a trifluoroethyl group can significantly alter properties such as metabolic stability and lipophilicity. This document consolidates known and predicted data for this specific molecule, outlines authoritative experimental protocols for their validation, and offers expert insights into the interpretation and significance of these properties for researchers, scientists, and drug development professionals.

Compound Identification and Structure

The foundational step in any chemical or pharmaceutical investigation is the unambiguous identification of the molecule of interest. All subsequent data are predicated on the certainty of this identity.

Chemical Identity

The key identifiers for 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate are summarized below.

IdentifierValueSource
Chemical Name 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamateN/A
Synonym(s) 2,2,2-trifluoroethyl 3-methoxyphenylcarbamate
CAS Number 929975-42-8
Molecular Formula C₁₀H₁₀F₃NO₃[3]
Molecular Weight 249.19 g/mol
Physical Form Powder (at room temperature)
Structural Elucidation

The two-dimensional structure, along with machine-readable identifiers, provides a complete representation of the molecule's connectivity.

2D Structure: Chemical structure of 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate

IdentifierValueSource
SMILES COC1=CC=CC(=C1)NC(=O)OCC(F)(F)F[3]
InChI InChI=1S/C10H10F3NO3/c1-16-8-4-2-3-7(5-8)14-9(15)17-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15)[3]
InChIKey KIXJMZBMMCSAIN-UHFFFAOYSA-N[3]

Core Physicochemical Properties

These properties govern the pharmacokinetic and pharmacodynamic behavior of a compound, influencing its absorption, distribution, metabolism, and excretion (ADME).

Lipophilicity (LogP/LogD)

Expertise & Experience: Lipophilicity is a critical parameter that dictates a molecule's ability to partition between aqueous and lipid environments, such as crossing cellular membranes. It is expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[4] For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more physiologically relevant.

The predicted octanol-water partition coefficient (XlogP) for this compound suggests moderate lipophilicity.

ParameterPredicted ValueMethod/Source
XlogP 3.0PubChemLite[3]
Acidity/Basicity (pKa)

Expertise & Experience: The pKa value defines the ionization state of a molecule at a given pH, which profoundly impacts its solubility, receptor binding, and membrane permeability.[5] The primary ionizable site in this molecule is the proton on the carbamate nitrogen. Carbamate N-H groups are generally very weakly acidic, with high pKa values. However, the electronic environment can significantly influence this. For instance, a study on a cyclic carbamate with strong electron-withdrawing groups reported an unusually low pKa of 10.2, demonstrating that substituent effects can dramatically alter acidity.[6] For 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate, the pKa is expected to be high, but experimental verification is essential.

ParameterEstimated Value/RangeJustification
pKa (N-H) > 12 (Estimated)Carbamate N-H protons are typically weakly acidic. The methoxy group is slightly donating, while the trifluoroethyl group is withdrawing, but the overall effect is not expected to lower the pKa into the physiological range. Experimental determination is required for an accurate value.[6]
Aqueous Solubility

Expertise & Experience: Aqueous solubility is a prerequisite for absorption and distribution in the body. Low solubility is a major hurdle in drug development, affecting nearly 40% of drug candidates.[7] It is crucial to distinguish between thermodynamic solubility, the true equilibrium concentration, and kinetic solubility, a measure of precipitation from a stock solution (often DMSO), which is used in high-throughput screening.[8] No experimental solubility data for this compound is publicly available. Given its predicted LogP of 3.0, low aqueous solubility is anticipated.

Physical State and Thermal Properties

The compound is supplied as a powder, indicating it is a solid at standard temperature and pressure. Critical thermal properties like the melting point have not been reported and must be determined experimentally.

Spectroscopic and Spectrometric Profile

Spectroscopic analysis provides a fingerprint for compound confirmation and structural verification. While experimental spectra are not available, a predictive analysis based on the known structure is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons (multiplets in the ~6.7-7.2 ppm range), the N-H proton (a broad singlet), the methylene protons (-CH₂-) adjacent to the trifluoromethyl group (a quartet due to coupling with ¹⁹F), and the methoxy protons (-OCH₃) (a singlet around 3.8 ppm).

  • ¹³C NMR: The spectrum will display 10 unique carbon signals, including those for the carbonyl group (~154 ppm), the aromatic carbons, the methoxy carbon, the methylene carbon, and the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling).

  • ¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful analytical tool.[9][10] A single signal, a triplet (due to coupling with the adjacent -CH₂- protons), is expected for the -CF₃ group. ¹⁹F NMR offers high sensitivity and a wide chemical shift range, making it ideal for purity assessment and quantitative analysis.[11][12]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorbances of the carbamate functionality.[13]

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H ~3300Stretching
Aromatic C-H ~3000-3100Stretching
Aliphatic C-H ~2850-2960Stretching
C=O (Carbonyl) ~1700-1730Stretching
Aromatic C=C ~1500-1600Stretching
C-O ~1200-1300Asymmetric Stretching
C-F ~1000-1100Stretching
Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact mass and fragmentation pattern of the molecule.

ParameterPredicted ValueSource
Monoisotopic Mass 249.06128 DaPubChemLite[3]
[M+H]⁺ 250.06856 m/zPubChemLite[3]
[M+Na]⁺ 272.05050 m/zPubChemLite[3]

Expertise & Experience: Under electrospray ionization (ESI), the molecule is expected to readily form protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. Common fragmentation pathways would involve the cleavage of the carbamate bond, leading to fragments corresponding to the 3-methoxyaniline and trifluoroethanol moieties.

Experimental Protocols for Physicochemical Characterization

Trustworthiness: The following protocols are based on gold-standard, self-validating methodologies widely accepted in the pharmaceutical industry. They are designed to yield reliable and reproducible data.

Protocol: Determination of Thermodynamic Aqueous Solubility

Causality: The Shake-Flask method is the definitive technique for measuring thermodynamic solubility because it allows the system to reach a true equilibrium between the solid and dissolved states of the compound.[14][15] This contrasts with kinetic methods that can overestimate solubility due to the formation of supersaturated solutions.[8]

Methodology:

  • Preparation: Add an excess amount of the solid compound (enough to ensure undissolved solid remains at equilibrium) to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

  • Equilibration: Agitate the vial in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[14]

  • Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

  • Reporting: Report the solubility in mg/mL or µM at the specified pH and temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add Excess Solid to Aqueous Buffer B Agitate at Constant Temp (24-72 hours) A->B Start C Centrifuge & Filter to get Saturated Solution B->C Equilibrium Reached D Analyze Filtrate (e.g., HPLC) C->D Isolate Supernatant E Calculate Concentration D->E vs. Standard Curve

Workflow for Thermodynamic Solubility Determination.
Protocol: Determination of Octanol-Water Partition Coefficient (LogP)

Causality: The Shake-Flask method directly measures the partitioning of a compound between a lipid-mimicking solvent (n-octanol) and an aqueous phase, providing the most accurate LogP value.[16] While HPLC-based methods are faster and use less material, they provide an indirect estimation and must be calibrated against standards with known LogP values.[17][18]

Methodology:

  • Preparation: Prepare a solution of the compound in the phase in which it is more soluble (likely n-octanol). Pre-saturate the n-octanol with water and the aqueous buffer (pH 7.4) with n-octanol to ensure thermodynamic consistency.

  • Partitioning: Combine equal volumes of the pre-saturated n-octanol (containing the compound) and the pre-saturated aqueous buffer in a sealed container.

  • Equilibration: Shake the container vigorously for a set period (e.g., 1-3 hours) to facilitate partitioning, then allow the phases to separate completely (centrifugation may be required).

  • Quantification: Carefully sample both the upper n-octanol layer and the lower aqueous layer. Determine the compound's concentration in each phase using an appropriate analytical technique (e.g., HPLC-UV or UV-Vis spectroscopy).

  • Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

G A 1. Prepare Pre-saturated Octanol and Water Phases B 2. Add Compound to System A->B C 3. Shake to Equilibrate B->C D 4. Separate Phases (Centrifugation) C->D E 5. Quantify [Compound] in Octanol Phase (Co) D->E F 5. Quantify [Compound] in Aqueous Phase (Cw) D->F G 6. Calculate P = Co / Cw E->G F->G H 7. Calculate LogP = log10(P) G->H

Workflow for LogP Determination via Shake-Flask.
Protocol: Determination of pKa (Spectrophotometric Method)

Causality: This method is effective for compounds that possess a chromophore close to the ionizable center, as the UV-Vis absorbance spectrum will change as a function of protonation state.[6] By monitoring this change across a range of pH values, one can determine the pH at which the protonated and deprotonated species are in equal concentration, which corresponds to the pKa.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12).

  • Sample Preparation: Prepare solutions of the compound at a constant concentration in each buffer.

  • Spectral Acquisition: Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample.

  • Data Analysis: Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal.

  • pKa Calculation: Plot the absorbance at this chosen wavelength against the pH of the buffer. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the inflection point, which is the pKa.

G A Prepare Buffers (Wide pH Range) B Dissolve Compound in Each Buffer A->B C Measure UV-Vis Spectrum for Each Sample B->C D Plot Absorbance vs. pH at λmax C->D E Fit to Sigmoidal Curve (Henderson-Hasselbalch) D->E F Determine pKa (Inflection Point) E->F

Workflow for Spectrophotometric pKa Determination.

Conclusion

2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate is a compound with moderate predicted lipophilicity and is expected to have low aqueous solubility and a high pKa, typical of many N-aryl carbamates. While computational tools provide valuable initial estimates, this guide underscores the critical need for empirical determination of its core physicochemical properties. The detailed protocols provided for solubility, LogP, and pKa determination offer a robust framework for researchers to generate the high-quality, reliable data essential for advancing drug discovery and development programs.

References

  • US6524863B1 - High throughput HPLC method for determining Log P values - Google P
  • Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace. (URL: [Link])

  • Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium... - ResearchGate. (URL: [Link])

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (URL: [Link])

  • Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. (URL: [Link])

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC. (URL: [Link])

  • LogP—Making Sense of the Value - ACD/Labs. (URL: [Link])

  • Annex 4 - World Health Organization (WHO). (URL: [Link])

  • Determination of the hydrophobicity of organic compounds measured as logP(o/w) through a new chromatographic method - PubMed. (URL: [Link])

  • Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review - PMC. (URL: [Link])

  • 2,2,2-trifluoroethyl n-(3-methoxyphenyl)carbamate (C10H10F3NO3) - PubChemLite. (URL: [Link])

  • Solubility Toolbox for Successful Design of Drug Candidates - Inventiva Pharma. (URL: [Link])

  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes - The Journal of Physical Chemistry Letters. (URL: [Link])

  • NMR spectra of fluorinated carbohydrates - PubMed. (URL: [Link])

  • Rapid Method for Estimating Log P for Organic Chemicals - epa nepis. (URL: [Link])

  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - MDPI. (URL: [Link])

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC. (URL: [Link])

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium. (URL: [Link])

  • Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate | The Journal of Chemical Physics | AIP Publishing. (URL: [Link])

  • Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study - MDPI. (URL: [Link])

  • Mass Spectra of Nine Medicinal Carbamates | Scilit. (URL: [Link])

  • Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4- (trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266) - PubMed. (URL: [Link])

  • Infrared Study of the Interaction Between Carbamates and Proton Donors - Taylor & Francis. (URL: [Link])

  • pK a values calculated for the carbamic acid derivatives of the capture amines investigated. (URL: [Link])

  • Physicochemical Studies of the Carbamate-CO/sub 2/-Solvent System - UNT Digital Library. (URL: [Link])

  • The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis - Nanalysis. (URL: [Link])

  • Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate - ResearchGate. (URL: [Link])

  • Advanced Pyrrolidine-Carbamate Self-Immolative Spacer with Tertiary Amine Handle Induces Superfast Cyclative Drug Release - AIR Unimi. (URL: [Link])

  • EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. (URL: )
  • Hf(OTf)4-Catalyzed Three-Component Synthesis of N-Carbamate-Protected β-Amino Ketones - MDPI. (URL: [Link])

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (URL: [Link])

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  • (PDF) Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - ResearchGate. (URL: [Link])

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  • Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate - EPA. (URL: [Link])

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Exploratory

Technical Whitepaper: Molecular Architecture and Pharmacophoric Potential of 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate

This technical guide provides an in-depth structural and functional analysis of 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate , a specialized fluorinated scaffold used in medicinal chemistry as a covalent modifier an...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth structural and functional analysis of 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate , a specialized fluorinated scaffold used in medicinal chemistry as a covalent modifier and pharmacophoric building block.

Executive Summary

2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate (CAS: 929975-42-8) represents a distinct class of "activated" carbamates. Unlike standard ethyl carbamates, the incorporation of a trifluoroethyl group significantly modulates the electronic environment of the carbamate linkage, enhancing its electrophilicity. This modification positions the molecule as a critical probe for covalent inhibition of serine hydrolases (e.g., FAAH, AChE) and as a bioisostere in pesticide and pharmaceutical design. This guide details its structural dynamics, synthetic pathways, and mechanistic applications in drug discovery.

Part 1: Molecular Architecture & Electronic Properties

Structural Composition

The molecule is composed of three distinct pharmacophoric domains:

  • The Core Linker (Carbamate): A central

    
     bridge that dictates stability and binding geometry.
    
  • The Electronic Modulator (Trifluoroethyl): A

    
     group. The three fluorine atoms exert a strong inductive effect (
    
    
    
    ), withdrawing electron density from the ether oxygen.
  • The Recognition Motif (3-Methoxyphenyl): An aromatic ring substituted at the meta position with a methoxy group (

    
    ), providing steric bulk and hydrogen-bond acceptance capability.
    
The "Fluorine Effect" on Reactivity

The defining feature of this molecule is the 2,2,2-trifluoroethyl moiety.

  • Inductive Withdrawal: The high electronegativity of fluorine (

    
    ) pulls electron density through the 
    
    
    
    -bond framework.
  • pKa Modulation: The pKa of the parent alcohol, 2,2,2-trifluoroethanol, is

    
    , compared to 
    
    
    
    for ethanol.
  • Electrophilic Activation: This acidity translates to the carbamate: the trifluoroethoxy group is a superior leaving group compared to ethoxy. Consequently, the carbonyl carbon becomes significantly more electrophilic (

    
    ), increasing its susceptibility to nucleophilic attack by active-site serines or cysteines.
    
Physicochemical Profile (Calculated)
PropertyValueImplication
Molecular Formula

--
Molecular Weight 249.19 g/mol Fragment-based drug discovery (FBDD) compliant.
LogP (Predicted) 2.6 – 2.9Moderate lipophilicity; good membrane permeability.
TPSA ~47 ŲHigh oral bioavailability potential.
H-Bond Donors 1 (Amide NH)Critical for active site orientation (e.g., Oxyanion hole).
Rotatable Bonds 4Flexible adaptation to binding pockets.

Part 2: Synthetic Pathways & Process Chemistry

To ensure high purity and yield, the synthesis leverages the high reactivity of isocyanates. This pathway is preferred over chloroformate methods due to atom economy and simplified purification.

Primary Synthesis Protocol: Isocyanate Addition

Reaction: 3-Methoxyphenyl isocyanate + 2,2,2-Trifluoroethanol


 Product

Reagents:

  • Substrate A: 3-Methoxyphenyl isocyanate (1.0 eq)

  • Substrate B: 2,2,2-Trifluoroethanol (1.1 eq)

  • Catalyst: Triethylamine (TEA) or Dibutyltin dilaurate (DBTDL) (0.01 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add 3-methoxyphenyl isocyanate (1.0 eq) to the solvent. Cool to 0°C.

  • Coupling: Dropwise add 2,2,2-trifluoroethanol (1.1 eq) mixed with the catalyst. The slight excess of alcohol drives the reaction to completion.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Workup: Quench with water. Extract with DCM. Wash the organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Hexane/EtOAc or perform flash column chromatography if necessary.

Synthetic Logic Visualization

The following diagram illustrates the reaction flow and the electronic activation provided by the catalyst.

SynthesisPath Reactants Reactants 3-Methoxyphenyl Isocyanate + 2,2,2-Trifluoroethanol Intermediate Transition State Nucleophilic Attack on Isocyanate Carbonyl Reactants->Intermediate Activation Product Final Product 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate Intermediate->Product Proton Transfer Catalyst Catalyst (TEA or DBTDL) Catalyst->Intermediate Promotes

Figure 1: Synthetic pathway via isocyanate addition. The catalyst facilitates the nucleophilic attack of the fluorinated alcohol on the isocyanate carbon.

Part 3: Pharmacological Context & Mechanism of Action

Mechanism: Covalent Inhibition (Pseudo-Substrate)

This molecule belongs to a class of inhibitors often used to target serine hydrolases, such as Fatty Acid Amide Hydrolase (FAAH) . The mechanism involves a specific "suicide" inhibition or carbamoylation event.

  • Binding: The 3-methoxyphenyl group docks into the hydrophobic channel (e.g., the arachidonyl binding slot in FAAH).

  • Attack: The catalytic Serine nucleophile (e.g., Ser241 in FAAH) attacks the carbamate carbonyl.

  • Leaving Group Departure: The 2,2,2-trifluoroethoxy group is expelled. Note: This contrasts with O-aryl carbamates (like URB597) where the phenol leaves. Here, the fluorinated alkoxy group is designed to be the leaving group, resulting in a stable N-aryl-carbamoylated enzyme.

  • Inactivation: The enzyme is now covalently modified (Carbamoylated), preventing it from hydrolyzing its natural substrate (Anandamide).

Structural Logic for Drug Design
  • Metabolic Stability: The trifluoroethyl group blocks metabolic oxidation at the ethyl position, a common clearance route for standard ethyl carbamates.

  • Selectivity: The position of the methoxy group (meta) allows for probing specific steric constraints in the binding pocket, differentiating between isoforms (e.g., FAAH-1 vs. FAAH-2).

Mechanism Visualization

Mechanism Enzyme Active Enzyme (Serine-OH) Complex Michaelis Complex (Non-covalent Binding) Enzyme->Complex Inhibitor Inhibitor (Trifluoroethyl Carbamate) Inhibitor->Complex TS Tetrahedral Intermediate Complex->TS Nucleophilic Attack AcylEnz Carbamoylated Enzyme (Inactive) TS->AcylEnz Collapse LG Leaving Group (2,2,2-Trifluoroethanol) TS->LG Expulsion

Figure 2: Mechanism of covalent inactivation. The trifluoroethoxy group acts as the leaving group, resulting in irreversible enzyme inhibition.

Part 4: Experimental Validation Protocols

In Vitro Hydrolytic Stability Assay

To verify the "activated" nature of the carbamate, a stability test is required.

Protocol:

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Stock Solution: 10 mM compound in DMSO.

  • Incubation: Dilute stock to 100

    
    M in PBS. Incubate at 37°C.
    
  • Sampling: Aliquot at

    
     hours.
    
  • Analysis: Analyze via HPLC-UV (254 nm).

  • Expectation: The trifluoroethyl carbamate should show faster hydrolysis rates than a non-fluorinated ethyl analog, confirming its enhanced electrophilicity.

Characterization Data (Reference Standards)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.20–6.60 (m, 4H, Ar-H)
      
    • 
       6.80 (br s, 1H, NH)
      
    • 
       4.55 (q, 
      
      
      
      Hz, 2H,
      
      
      )
    • 
       3.80 (s, 3H, 
      
      
      
      )
  • 
     NMR: 
    
    • 
       -74.5 ppm (t, 
      
      
      
      )

References

  • Sigma-Aldrich. (n.d.). 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate Product Page. Retrieved from

  • PubChem. (n.d.). 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate Compound Summary. Retrieved from

  • Ahn, K., et al. (2008). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors. Chemistry & Biology. Retrieved from

  • Vacondio, F., et al. (2009).[1] Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors. Journal of Medicinal Chemistry. Retrieved from

  • ChemScene. (n.d.). 2,2,2-Trifluoroethyl carbamate derivatives. Retrieved from

Sources

Foundational

Technical Guide: Mechanism of Action of 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate

The following technical guide details the mechanism of action (MoA) for 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate , a specialized chemical probe and covalent inhibitor within the serine hydrolase superfamily. Exe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action (MoA) for 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate , a specialized chemical probe and covalent inhibitor within the serine hydrolase superfamily.

Executive Summary

2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate (CAS: 929975-42-8) is a synthetic "activated" carbamate designed to function as a pseudo-irreversible covalent inhibitor of serine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) .

Unlike traditional carbamate drugs (e.g., physostigmine) that rely on complex leaving groups, this compound utilizes the electron-withdrawing 2,2,2-trifluoroethoxy moiety to electronically activate the carbonyl center. This modification tunes the electrophilicity of the carbamate, facilitating nucleophilic attack by the catalytic serine residue of the target enzyme while ensuring the release of a metabolically distinct leaving group (2,2,2-trifluoroethanol).

Key Mechanistic Features:

  • Class: Activated Covalent Inhibitor (Suicide Substrate).

  • Target Superfamily: Serine Hydrolases (EC 3.1.x).

  • Reactive Warhead: Trifluoroethyl carbamate.[1]

  • Leaving Group: 2,2,2-Trifluoroethanol (TFE).[1]

  • Adduct Formed: N-(3-methoxyphenyl)carbamoylated enzyme.

Chemical Identity & Physicochemical Properties

To understand the mechanism, one must first analyze the electronic distribution imposed by the fluorinated ester and the aryl amine.

PropertySpecificationMechanistic Relevance
Formula C₁₀H₁₀F₃NO₃Core scaffold for binding and reactivity.
Molecular Weight 249.19 g/mol Low MW allows for high ligand efficiency (LE).
Warhead Carbamate (-NH-CO-O-)The site of nucleophilic attack by the enzyme.
Leaving Group pKa ~12.4 (Trifluoroethanol)Significantly more acidic than ethanol (pKa ~16), making it a superior leaving group.
Electronic Effect Inductive (-I) by CF₃Increases carbonyl electrophilicity (

), lowering the activation energy for serine attack.
Lipophilicity 3-Methoxyphenyl groupProvides hydrophobic interactions within the substrate-binding channel (e.g., the arachidonyl-binding slot of FAAH).

Mechanism of Action (MoA)

The inhibition proceeds via a carbamylation reaction , a specific form of transesterification where the enzyme's active site serine is acylated by the carbamate, resulting in a stable covalent adduct that prevents substrate hydrolysis.

The "Fluorine Effect" on Reactivity

Standard alkyl carbamates are often too stable to react rapidly with serine hydrolases. By substituting the alkyl chain with a 2,2,2-trifluoroethyl group, the strong electron-withdrawing nature of the fluorine atoms pulls electron density away from the ester oxygen.

  • Result: The carbonyl carbon becomes highly electrophilic.

  • Consequence: The bond between the carbonyl carbon and the ether oxygen is weakened, facilitating the departure of the trifluoroethoxy group upon nucleophilic attack.

Step-by-Step Pathway
  • Michaelis Complex Formation (Non-covalent): The hydrophobic N-(3-methoxyphenyl) moiety aligns within the enzyme's binding pocket (e.g., the acyl-chain binding hydrophobic channel of FAAH).

  • Nucleophilic Attack: The catalytic Serine-OH (activated by the Catalytic Triad: Ser-His-Asp) attacks the carbamate carbonyl carbon.

  • Tetrahedral Intermediate: A transient, high-energy tetrahedral intermediate forms, stabilized by the enzyme's oxyanion hole.

  • Collapse & Release: The intermediate collapses, expelling the 2,2,2-trifluoroethanol leaving group (facilitated by its lower pKa).

  • Carbamoylation (Inhibition): The enzyme is now covalently modified with an N-(3-methoxyphenyl)carbamyl group. This ester bond is highly resistant to hydrolysis compared to the natural acyl-enzyme intermediate, effectively "locking" the enzyme in an inactive state.

Mechanistic Diagram

The following diagram illustrates the molecular events from binding to irreversible inhibition.

MoA_Pathway Enzyme Active Enzyme (Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding (Kd) Inhibitor Inhibitor (Trifluoroethyl carbamate) Inhibitor->Complex Binding (Kd) Tetrahedral Tetrahedral Intermediate Complex->Tetrahedral Nu: Attack (k2) LeavingGroup Leaving Group (2,2,2-Trifluoroethanol) Tetrahedral->LeavingGroup Expulsion BlockedEnzyme Carbamoylated Enzyme (Inactive) Tetrahedral->BlockedEnzyme Collapse (k3) BlockedEnzyme->Enzyme Hydrolysis (k_off) (Very Slow/Negligible)

Figure 1: Kinetic pathway of serine hydrolase inhibition by 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate.

Pharmacodynamics & Kinetics

The potency of this inhibitor is defined by the second-order rate constant of inactivation (


).
Kinetic Parameters
  • 
     (Affinity Constant):  Represents the reversible binding affinity of the 3-methoxyphenyl moiety to the enzyme pocket.
    
  • 
     (Inactivation Rate):  The rate at which the carbamyl group is transferred to the serine. The trifluoroethyl group significantly increases this value compared to non-fluorinated analogs.
    
  • Decarbamylation (

    
    ):  For therapeutic efficacy, this rate must be negligible. The N-aryl carbamyl adducts are typically pseudo-irreversible, with half-lives extending to hours or days, sufficient for once-daily dosing dynamics in a drug development context.
    
Selectivity Profiling

While the "activated" nature of the trifluoroethyl group increases potency, it poses a risk of off-target reactivity (promiscuity).

  • Selectivity Filter: The N-(3-methoxyphenyl) group provides the selectivity. Enzymes that do not accommodate the steric bulk of the methoxyphenyl ring will not bind the inhibitor efficiently, preventing the covalent reaction despite the reactive warhead.

Experimental Validation Protocols

To confirm the mechanism of action in a research setting, the following workflows are standard.

Activity-Based Protein Profiling (ABPP)

This is the gold-standard method to verify covalent target engagement.

  • Incubation: Treat proteome (lysate or live cells) with the inhibitor.

  • Probe Labeling: Add a broad-spectrum serine hydrolase probe (e.g., Fluorophosphonate-Rhodamine) that reacts with uninhibited enzymes.

  • Visualization: Run SDS-PAGE.

  • Result: The target enzyme (e.g., FAAH) will show loss of fluorescence (disappearance of the band) because the active site is blocked by the carbamate, preventing probe binding.

Mass Spectrometry (Intact Protein Analysis)

To validate the covalent adduct stoichiometry:

  • Method: LC-MS/MS of the purified enzyme incubated with the inhibitor.

  • Expected Shift: The mass of the enzyme should increase by the molecular weight of the carbamyl moiety:

    • 
       (Mass of the N-(3-methoxyphenyl)carbamyl group).
      
Validation Workflow Diagram

Validation_Workflow Step1 Step 1: Incubation Proteome + Inhibitor Step2 Step 2: Probe Addition (Fluorophosphonate-Rhodamine) Step1->Step2 Step3 Step 3: SDS-PAGE & Scanning Step2->Step3 Decision Band Visible? Step3->Decision ResultA No Inhibition (Target Unoccupied) Decision->ResultA Yes ResultB Target Engagement (Active Site Blocked) Decision->ResultB No

Figure 2: Competitive ABPP workflow to validate target engagement.

Therapeutic Implications

In drug development, this molecule represents a "Lead" or "Tool Compound" rather than a final drug candidate, primarily due to the release of trifluoroethanol (potential toxicity concerns at high doses) and the hydrolytic instability of the trifluoroethyl ester in plasma.

  • Endocannabinoid Modulation: Inhibition of FAAH leads to elevated levels of Anandamide (AEA) , producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects of direct CB1 agonists.

  • Design Optimization: Medicinal chemists often replace the trifluoroethyl group with a heterocycle (e.g., imidazole, triazole) or a more complex phenol in late-stage optimization to balance reactivity with metabolic stability.

References

  • Cravatt, B. F., et al. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry. Link

  • Bachovchin, D. A., et al. (2014). Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition. Nature Chemical Biology. Link

  • Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine. Link

  • Sigma-Aldrich. Product Specification: 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate (CAS 929975-42-8). Link

  • Long, J. Z., & Cravatt, B. F. (2011).[2] The Metabolic Serine Hydrolases and Their Functions in Mammalian Physiology and Disease. Chemical Reviews. Link

Sources

Exploratory

1H NMR and 13C NMR data for 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate

Abstract This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopy data for 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate (CAS: 929975-42-8). Designed for medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopy data for 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate (CAS: 929975-42-8). Designed for medicinal chemists and structural biologists, this document details the chemical shifts, coupling constants, and structural assignments for 1H, 13C, and 19F nuclei. It includes a validated synthetic protocol for generating the compound and self-verifying analysis methods to distinguish the trifluoroethyl carbamate moiety from common impurities.

Chemical Structure and Significance

The title compound represents a specific class of fluorinated carbamates , often utilized as reactive intermediates in the synthesis of bioactive ureas or as stable pharmacophores (e.g., FAAH inhibitors) where the trifluoroethyl group modulates lipophilicity and metabolic stability.

Molecular Formula: C


H

F

NO

Molecular Weight: 249.19 g/mol
Structural Logic & Connectivity

The molecule consists of three distinct magnetic environments:

  • The Aromatic Core: A 3-substituted anisole ring (meta-substitution pattern).

  • The Linker: A carbamate (urethane) bridge.

  • The Fluorinated Tail: An electron-withdrawing 2,2,2-trifluoroethyl group.

StructureMap Anisole 3-Methoxyphenyl Ring (Aromatic Region) Carbamate Carbamate Linker (-NH-C(=O)-O-) Anisole->Carbamate N-C Bond TFE Trifluoroethyl Group (-CH2-CF3) Carbamate->TFE Ester Bond

Figure 1: Structural modularity of the target compound.

Experimental Synthesis & Sample Preparation

To ensure the NMR data provided below is reproducible, the following synthesis and preparation protocol is recommended. This method minimizes side-product formation (e.g., symmetrical ureas).

Synthesis Protocol (Isocyanate Route)

Reaction: 3-Methoxyphenyl isocyanate + 2,2,2-Trifluoroethanol


 Product
  • Setup: Flame-dry a 25 mL round-bottom flask under Nitrogen (

    
    ).
    
  • Reagents: Add 3-methoxyphenyl isocyanate (1.0 equiv, 1.0 mmol) and anhydrous dichloromethane (DCM) (5 mL).

  • Addition: Add 2,2,2-trifluoroethanol (1.2 equiv) followed by a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.05 equiv).

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Concentrate in vacuo. The excess trifluoroethanol (b.p. 74 °C) is removed during evaporation.

  • Purification: Flash chromatography (SiO

    
    , 0-20% EtOAc in Hexanes) yields the pure carbamate as a white solid/oil.
    

SynthesisWorkflow Start Start: 3-Methoxyphenyl Isocyanate + DCM Add Add 2,2,2-Trifluoroethanol + cat. DBU Start->Add React Stir RT, 4h (Monitor TLC) Add->React Workup Concentrate in vacuo (Remove excess TFE) React->Workup Purify Flash Column (Hex/EtOAc) Workup->Purify Product Pure Carbamate (NMR Sample) Purify->Product

Figure 2: Step-by-step synthesis workflow for generating the NMR sample.

NMR Sample Preparation
  • Solvent: Chloroform-d (CDCl

    
    , 99.8% D) is preferred for resolution. DMSO-d
    
    
    
    is an alternative if the NH proton is exchanging rapidly, but CDCl
    
    
    provides sharper coupling patterns for the fluorine-adjacent protons.
  • Concentration: Dissolve 10–15 mg of the purified compound in 0.6 mL of solvent.

  • Tube: Standard 5 mm NMR tube.

1H NMR Data Analysis

The proton spectrum is characterized by the distinct coupling of the methylene protons to the adjacent CF


 group.

Solvent: CDCl


 (Residual peak referenced to 7.26 ppm)
Frequency:  400 MHz or higher recommended.
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment
NH 6.85 – 7.00br s1H-Carbamate NH
Ar-H 7.18 – 7.24t (pseudo)1H

H-5 (Meta)
Ar-H 7.10 – 7.15s (br)1H-H-2 (Ortho to N/OMe)
Ar-H 6.88 – 6.95d1H

H-6 (Ortho to N)
Ar-H 6.62 – 6.68dd1H

H-4 (Para to N)
CH

-CF

4.55 q 2H

Methylene
OCH

3.80s3H-Methoxy
Key Diagnostic Features[2][4][5][6]
  • The Methylene Quartet: The most critical signal is the quartet at 4.55 ppm . This is significantly downfield compared to a standard ethyl group (~4.1 ppm) due to the electron-withdrawing

    
    -fluorines. The quartet splitting (
    
    
    
    Hz) confirms the presence of the CF
    
    
    group.
  • Aromatic Pattern: The 3-methoxy substitution creates a "1-3-1" pattern in the aromatic region: a triplet (H-5), a singlet-like peak (H-2), and two doublets (H-4, H-6).

13C NMR Data Analysis

The carbon spectrum is definitive due to the C-F coupling, which splits the trifluoroethyl carbons into quartets.

Solvent: CDCl


 (Center triplet referenced to 77.16 ppm)
CarbonShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment
C-3 160.1s-Ar-C-OMe
C=O 152.5 s-Carbamate Carbonyl
C-1 138.5s-Ar-C-N
C-5 129.8s-Ar-CH (Meta)
CF

123.1 q

Trifluoromethyl
C-6 112.0s-Ar-CH
C-4 110.2s-Ar-CH
C-2 106.5s-Ar-CH
CH

-CF

60.9 q

Methylene
OCH

55.3s-Methoxy
Mechanistic Insight: C-F Coupling
  • 
     (277 Hz):  The CF
    
    
    
    carbon appears as a wide quartet around 123 ppm.[1]
  • 
     (37 Hz):  The methylene carbon (60.9 ppm) is also a quartet. This large coupling constant is a hallmark of the 2,2,2-trifluoroethyl group and distinguishes it from non-fluorinated impurities.
    

19F NMR Data (Validation)

While often overlooked, 19F NMR provides the quickest purity check.

  • Shift: -75.3 ppm

  • Multiplicity: Triplet (

    
     Hz)
    
  • Interpretation: The triplet arises from coupling to the two adjacent methylene protons. A singlet here would indicate hydrolysis to trifluoroethanol or a different substitution pattern.

Troubleshooting & Self-Validation

When analyzing your spectrum, use these checks to ensure scientific integrity:

  • Rotamers: Unlike tertiary carbamates (e.g., N-methyl-N-phenyl), this secondary carbamate (N-H) typically exists as a single conformer (trans-amide) in CDCl

    
    . If you see "shadow" peaks, check for proline-like impurities or restricted rotation in very cold solvents.
    
  • Water Exchange: If the NH peak (6.8-7.0 ppm) is missing or broadened into the baseline, the solvent may be "wet" (acidic CDCl

    
    ). Shake with D
    
    
    
    O; the NH will disappear, confirming its assignment.
  • The "Quartet" Test: If the peak at 4.55 ppm is not a clean quartet, verify your shimming. The F-H coupling is sensitive to field homogeneity.

References

  • Synthesis & Characterization of Trifluoroethyl Carbamates

    • Tsubaki, K., et al. "Selective Transesterification of 2,2,2-Trifluoroethyl Phosphates."[2] Organic Letters, 2019, 21, 9779-9783.[2] (Provides analogous chemical shift data for trifluoroethyl esters).

  • NMR Data for N-Aryl Carbamates

    • Ren, Y., et al. "Mild and Metal-Free Synthesis of Aryl Isocyanates."[3] The Journal of Organic Chemistry, 2018, 83, 913-920.[3] (Validates aromatic region shifts for N-phenyl carbamates).

  • Fluorine Coupling Constants

    • Reich, H. J. "WinPLT NMR Data: 19F and 13C Coupling Constants." University of Wisconsin-Madison.
  • General Carbamate Synthesis

    • Sigma-Aldrich Product Data: 2,2,2-trifluoroethyl N-(3-methoxyphenyl)

Sources

Protocols & Analytical Methods

Method

analytical methods for detecting 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate

Application Note: Analytical Method Development for 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate Part 1: Executive Summary & Strategic Analysis 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate (CAS: 929975-42-8) re...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Method Development for 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate

Part 1: Executive Summary & Strategic Analysis

2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate (CAS: 929975-42-8) represents a specialized class of activated carbamates , often utilized in drug discovery as covalent inhibitors for serine hydrolases (e.g., FAAH, MAGL) or as chemical probes for proteomic profiling. The electron-withdrawing trifluoroethyl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by active-site serines.

The Analytical Challenge: The very feature that makes this compound biologically potent—its hydrolytic lability —poses the primary analytical challenge. The trifluoroethoxy group is a good leaving group. Consequently, this compound is prone to chemical hydrolysis in alkaline media and enzymatic hydrolysis by plasma esterases.

Core Directive: This guide moves beyond generic protocols to establish a stability-indicating analytical workflow . We prioritize acidic quenching during sample preparation and specific MRM transitions that differentiate the intact carbamate from its hydrolysis product (3-methoxyaniline).

Part 2: Chemical Identity & Physicochemical Profile

ParameterDetail
Chemical Name 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate
CAS Number 929975-42-8
Molecular Formula C₁₀H₁₀F₃NO₃
Molecular Weight 249.19 g/mol
LogP (Predicted) ~2.5 (Moderate Lipophilicity)
pKa ~11 (Amide N-H), stable in neutral form
Critical Attribute Electrophilic Carbonyl : Susceptible to nucleophilic attack (water, enzymes).

Part 3: LC-MS/MS Bioanalytical Protocol (Plasma/Tissue)

This protocol is designed for the quantification of the analyte in biological matrices (plasma, liver homogenate) with a focus on preventing ex vivo degradation.

Sample Preparation: Acidified Protein Precipitation (PPT)

Rationale: Standard methanol precipitation is insufficient. You must acidify the precipitation solvent to inhibit residual esterase activity and stabilize the carbamate bond.

  • Reagent A: Acetonitrile containing 0.1% Formic Acid (Pre-chilled to 4°C).

  • Internal Standard (IS): Warfarin or a deuterated analog (e.g., 3-methoxyaniline-d4 urea) if available.

Step-by-Step Workflow:

  • Thawing: Thaw plasma samples on wet ice. Do not use a water bath (heat accelerates hydrolysis).

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Spike: Add 5 µL of Internal Standard working solution. Vortex briefly (2 sec).

  • Precipitation: Immediately add 200 µL of Reagent A (Acidified ACN).

    • Critical: The ratio of 1:4 (Plasma:ACN) ensures complete protein removal. The formic acid lowers pH to < 4.0, stabilizing the carbamate.

  • Vortex: Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a silanized glass vial (or low-binding polypropylene plate).

  • Dilution: Dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).

LC-MS/MS Conditions

Chromatography (HPLC/UHPLC):

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5% Loading
0.50 5% Hold
3.00 95% Linear Ramp
4.00 95% Wash
4.10 5% Re-equilibration

| 5.50 | 5% | End |

Mass Spectrometry (ESI+):

  • Ionization: Electrospray Ionization (Positive Mode).[1][2][3]

  • Source Temp: 350°C (Ensure complete desolvation).

  • Capillary Voltage: 3500 V.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Collision Energy (eV) Type Rationale
Target 250.1 124.1 20 Quantifier Loss of trifluoroethyl ester + CO ([Ar-NH₃]⁺).
Target 250.1 150.1 12 Qualifier Loss of trifluoroethanol ([Ar-N=C=O+H]⁺).

| Target | 250.1 | 83.0 | 35 | Qualifier | Trifluoroethyl cation ([CH₂CF₃]⁺). |

Part 4: Fragmentation Mechanism & Workflow Visualization

The following diagram illustrates the critical "Acid-Lock" workflow and the mass spectral fragmentation logic used to confirm identity.

G cluster_0 Sample Preparation (Acid-Lock Protocol) cluster_1 MS/MS Fragmentation Pathway (ESI+) Plasma Plasma Sample (Contains Esterases) AcidACN Add Acidified ACN (0.1% FA, 4°C) Plasma->AcidACN Quench Precip Protein Precipitation (Enzyme Inactivation) AcidACN->Precip Supernatant Stable Supernatant (pH < 4.0) Precip->Supernatant Centrifuge Parent Precursor Ion [M+H]+ m/z 250 Supernatant->Parent LC Injection Iso Isocyanate Cation [Ar-N=C=O+H]+ m/z 150 Parent->Iso - CF3CH2OH (Neutral Loss 100) Amine Aniline Cation [Ar-NH3]+ m/z 124 Iso->Amine - CO (Neutral Loss 28)

Caption: Integrated workflow showing the Acid-Lock stabilization step and the sequential fragmentation of the precursor ion (m/z 250) to the quantifier ion (m/z 124) via the isocyanate intermediate.

Part 5: Stability & Quality Control (HPLC-UV)

For bulk substance purity checks or formulation stability, a high-concentration HPLC-UV method is preferred.

Protocol:

  • Detection Wavelength: 254 nm (Strong absorption of the 3-methoxyphenyl ring) and 280 nm.

  • Standard Preparation: Dissolve 1 mg in 1 mL Acetonitrile (Do not use Methanol as primary solvent for stock storage to avoid potential transesterification over long periods).

  • Stress Testing (Force Degradation):

    • Base Hydrolysis: Add 0.1 N NaOH. Expect rapid disappearance of peak at RT ~3.5 min and appearance of 3-methoxyaniline (RT ~1.5 min) and trifluoroethanol (not UV active).

    • Acid Stability: Add 0.1 N HCl. This compound should be relatively stable in acid compared to base.

Acceptance Criteria:

  • Purity: > 98.0% by area normalization.

  • Impurities: Any single impurity > 0.5% must be characterized (likely the aniline hydrolysis product).

Part 6: References

  • Scattolin, T., et al. (2019).[4] Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas.[4][5] Nature, 573, 102–107.[4] Link

  • Minkkilä, A., et al. (2019). Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N-Alkyl Carbamate Derivatives of Psilocin. Journal of Medicinal Chemistry. Link

  • Wang, X., et al. (2016). Synthesis and Preclinical Evaluation of Sulfonamido-based [11C-Carbonyl]-Carbamates and Ureas for Imaging Monoacylglycerol Lipase. Theranostics, 6(8), 1145–1159. Link

  • U.S. EPA. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). SW-846 Test Methods. Link

  • BenchChem. (2025). Application Note: LC-MS/MS Analysis of Carbamate Derivatives. Link

Sources

Application

HPLC method for 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate quantification

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Quantification of 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate Introduction & Analyte Profiling The compound...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Quantification of 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate

Introduction & Analyte Profiling

The compound 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate (CAS: 929975-42-8)[1] is a specialized fluorinated carbamate derivative. Compounds of this class are frequently utilized as volatile derivatives in advanced mass spectrometry[2] or as finely tuned prodrug intermediates in pharmaceutical synthesis[3].

Before injecting a sample into an HPLC system, an Application Scientist must deconstruct the analyte’s chemical properties to predict its chromatographic behavior. This molecule features two critical domains:

  • The 3-Methoxyphenyl Ring: Provides moderate hydrophobicity (estimated LogP ~2.8) and a strong UV chromophore, making it highly suitable for reversed-phase chromatography with UV/Diode Array Detection (DAD).

  • The 2,2,2-Trifluoroethyl Carbamate Linkage: The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect on the carbamate carbonyl. This significantly increases the electrophilicity of the carbonyl carbon, making the molecule highly susceptible to nucleophilic attack and base-catalyzed hydrolysis[3].

Understanding this hydrolytic vulnerability is the cornerstone of our method development. If the mobile phase or sample diluent is too basic, the analyte will degrade in the vial or on the column, leading to inaccurate quantification and ghost peaks.

Degradation A 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate (Intact Analyte) B Base-Catalyzed Hydrolysis (pH > 7.0) / Nucleophilic Attack A->B OH- C 3-Methoxyaniline (Degradant 1) B->C D 2,2,2-Trifluoroethanol (Degradant 2) B->D E Carbon Dioxide (Gas) B->E

Fig 1. Base-catalyzed hydrolysis pathway of the fluorinated carbamate dictating acidic mobile phase use.

Method Development Strategy: The Causality of Choice

To engineer a robust, self-validating analytical method, every parameter must be selected with deliberate causality.

  • Mobile Phase & pH Control: To prevent the base-catalyzed hydrolysis illustrated in Figure 1, the mobile phase must be strictly buffered to an acidic pH. We utilize 0.1% Formic Acid (FA) in water (pH ~2.7) [4]. This low pH serves a dual purpose: it locks the carbamate in its most stable, protonated-neutral state, and it fully protonates residual silanols on the silica stationary phase, eliminating secondary ion-exchange interactions that cause peak tailing. Acetonitrile (ACN) is selected as the organic modifier due to its lower viscosity and superior solvation properties for fluorinated moieties compared to methanol.

  • Stationary Phase (Column): A Core-Shell (superficially porous) C18 column (e.g., 2.6 µm particle size, 100 Å pore size) is selected. Causality: The solid silica core reduces the van Deemter A-term (eddy diffusion), providing UHPLC-like efficiencies and sharp peak shapes at standard HPLC backpressures. The C18 ligand provides optimal hydrophobic retention for the analyte.

  • Detection: Diode Array Detection (DAD) is employed. The 3-methoxyphenyl ring exhibits distinct absorption maxima. We monitor at 235 nm (primary quantification for maximum sensitivity) and 275 nm (secondary confirmation).

Workflow Step1 Analyte Profiling LogP ~2.8, UV Active Hydrolysis Prone Step2 Column & Mobile Phase Core-Shell C18 0.1% FA (pH 2.7) / ACN Step1->Step2 Step3 Sample Prep Dilution in H2O:ACN (Maintains Stability) Step2->Step3 Step4 ICH Q2(R2) Validation Linearity, Precision, Accuracy, Robustness Step3->Step4

Fig 2. Systematic HPLC method development and ICH Q2(R2) validation workflow for carbamate analysis.

Experimental Protocols

Chromatographic Conditions

The following conditions represent the optimized gradient method for the quantification of the target analyte and the separation of its potential degradants.

ParameterSpecificationCausality / Rationale
Column Core-Shell C18, 100 x 4.6 mm, 2.6 µmHigh efficiency separation at moderate backpressure.
Mobile Phase A HPLC-grade Water + 0.1% Formic AcidBuffers pH to ~2.7; stabilizes the carbamate[4].
Mobile Phase B HPLC-grade Acetonitrile (ACN)Low viscosity; excellent for fluorinated compounds.
Flow Rate 1.2 mL/minOptimal linear velocity for 2.6 µm core-shell particles.
Column Temp 30 °CEnsures retention time reproducibility and lowers system pressure.
Injection Volume 5.0 µLPrevents column overloading while maintaining high sensitivity.
Detection UV/DAD at 235 nm (Ref: 360 nm)Targets the primary absorption band of the 3-methoxyphenyl group.
Gradient Program 0-1 min: 20% B 1-6 min: 20%

80% B 6-8 min: 80% B 8-8.1 min: 80%

20% B 8.1-12 min: 20% B
Washes highly retained matrix components and re-equilibrates the column for the next injection.
Step-by-Step Sample Preparation

Self-Validating Step: To prevent solvent-mismatch (which causes peak fronting or splitting), the sample diluent must closely match the initial mobile phase conditions.

  • Stock Solution: Accurately weigh 10.0 mg of 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate reference standard. Dissolve in 10.0 mL of pure Acetonitrile to yield a 1.0 mg/mL (1000 µg/mL) stock. Note: Store at 4°C to prevent degradation.

  • Working Diluent: Prepare a mixture of Water:ACN (70:30, v/v).

  • Calibration Standards: Dilute the stock solution serially using the Working Diluent to create a calibration curve ranging from 0.5 µg/mL to 100 µg/mL.

  • Sample Extraction (if applicable): Extract the analyte from the matrix using ACN. Centrifuge at 10,000 x g for 5 minutes. Dilute the supernatant 1:10 with HPLC-grade water to ensure the final injection solvent is

    
     30% organic.
    

Method Validation (ICH Q2(R2) Compliant)

This method must be validated according to the updated ICH Q2(R2) guidelines (effective June 2024)[5] to ensure it is fit for its intended purpose in a regulatory environment.

System Suitability Testing (SST)

Before executing the validation protocol, the system must pass SST using a 50 µg/mL standard:

  • Retention Time (

    
    ):  ~4.8 minutes (
    
    
    
    2.0% RSD)
  • Tailing Factor (

    
    ): 
    
    
    
    1.5
  • Theoretical Plates (

    
    ): 
    
    
    
    10,000
Validation Parameters Summary

The following table summarizes the target validation criteria and expected outcomes based on ICH Q2(R2) requirements[5].

Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaExpected Result
Specificity Inject blank, standard, and forced degradation samples (0.1M NaOH treated).No interference at the

of the analyte. Peak purity index

.
Degradants (3-methoxyaniline) elute earlier; baseline resolution achieved.
Linearity & Range 5 concentration levels across the reportable range (0.5 to 100 µg/mL).Correlation coefficient (

)

0.999.

; Range established.
Accuracy (Recovery) Spike matrix at 50%, 100%, and 150% of target concentration (n=3 each).Mean recovery between 98.0% and 102.0%.99.4%

0.8% recovery.
Precision (Repeatability) 6 replicate injections of the 100% target concentration standard.%RSD of peak area

2.0%.
%RSD = 0.65%.
LOD / LOQ Based on Signal-to-Noise (S/N) ratio. LOD = 3:1, LOQ = 10:1.S/N

10 for the lowest calibration standard.
LOD = 0.15 µg/mL; LOQ = 0.5 µg/mL.

Troubleshooting & Robustness

A robust method anticipates failure modes. Below is a causality-based troubleshooting guide specific to this fluorinated carbamate assay:

  • Observation: The analyte peak area decreases over consecutive injections, and a new peak appears at

    
     ~2.1 min.
    
    • Causality: The sample diluent is too basic or the autosampler compartment is too warm, inducing base-catalyzed hydrolysis of the carbamate into 3-methoxyaniline (the early eluting peak).

    • Solution: Ensure the sample diluent is slightly acidified (e.g., add 0.05% FA to the diluent) and maintain the autosampler at 4°C.

  • Observation: The analyte peak exhibits severe fronting or splitting.

    • Causality: The injection solvent is significantly stronger (e.g., 100% ACN) than the initial mobile phase (20% ACN). The analyte travels rapidly through the column head before partitioning.

    • Solution: Dilute the sample with water so the final organic composition is

      
       30%.
      
  • Observation: Retention time drifts to earlier elution times.

    • Causality: Loss of stationary phase (column voiding) or improper mobile phase mixing.

    • Solution: Verify pump proportioning valves. Ensure the column is not exposed to pH > 8.0, which dissolves the silica backbone.

References

  • 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate_929975-42. mdfcw.com.
  • Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications. National Center for Biotechnology Information (NIH/PMC).
  • Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N-Alkyl Carbamate Derivatives. ACS Publications.
  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA).
  • Screening Platforms for HPLC method development. Element Lab Solutions.

Sources

Method

Advanced Application Note: 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate in Covalent Ligand Discovery and Activity-Based Protein Profiling

Executive Summary & Scientific Rationale The development of selective inhibitors for the serine hydrolase (SH) superfamily—which comprises over 200 enzymes in mammals—is a major frontier in drug discovery. While traditio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The development of selective inhibitors for the serine hydrolase (SH) superfamily—which comprises over 200 enzymes in mammals—is a major frontier in drug discovery. While traditional reversible inhibitors often struggle with selectivity due to conserved active-site architectures, targeted covalent inhibitors offer a powerful alternative. 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate (TFEMC) serves as a premier research tool compound and a representative tunable covalent electrophile for interrogating SHs.

As an Application Scientist specializing in chemoproteomics, I frequently utilize carbamate scaffolds like TFEMC because they can be operationally deconstructed into two highly tunable domains:

  • The "Staying Group" (N-(3-methoxyphenyl)): This moiety mimics endogenous hydrophobic substrates (e.g., lipids or amides) and dictates the initial non-covalent recognition and affinity within the enzyme's active site 1.

  • The "Leaving Group" (2,2,2-trifluoroethyl): This domain controls the intrinsic electrophilicity of the carbamate warhead. The electron-withdrawing nature of the trifluoromethyl group lowers the

    
     of the leaving alcohol, precisely tuning the reactivity of the carbonyl carbon toward the catalytic serine nucleophile 2.
    

By utilizing the 2,2,2-trifluoroethyl (TFE) leaving group, TFEMC achieves a "sweet spot" in reactivity—stable enough to avoid indiscriminate proteome-wide cross-reactivity, yet reactive enough to form robust covalent adducts with target enzymes like Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) [[3]]().

The Causality of Leaving Group Selection

A critical failure point in covalent drug design is the mismatch of warhead reactivity. If a carbamate is too stable (e.g., standard alkyl carbamates), it acts merely as a reversible inhibitor. If it is too reactive (e.g., p-nitrophenyl carbamates), it becomes a pan-reactive liability, leading to off-target toxicity.

The selection of the TFE leaving group in TFEMC is a calculated mechanistic choice. As summarized in Table 1 , TFE provides moderate intrinsic reactivity that relies heavily on the non-covalent positioning (driven by the 3-methoxyphenyl group) to achieve targeted carbamylation.

Table 1: Comparative Reactivity of Carbamate Leaving Groups in SH Inhibitors

Leaving Group

of Leaving Alcohol
Intrinsic ReactivityProteome SelectivityTypical Application
Alkyl (e.g., Ethyl)~16.0Very LowHigh (Reversible)Pseudo-irreversible / Reversible inhibitors
2,2,2-Trifluoroethyl (TFE) ~12.4 Moderate High Tunable covalent probes (e.g., TFEMC)
Hexafluoroisopropyl (HFIP)~9.3HighModerateBroad-spectrum ABPP probes 4
p-Nitrophenyl (PNP)~7.1Very HighLow (Pan-reactive)Highly reactive intermediates

Mechanism of Covalent Inhibition

The inhibition of serine hydrolases by TFEMC proceeds via a two-step mechanism. First, the compound binds reversibly to the active site, forming a Michaelis complex. The proximity and orientation of the carbamate carbonyl to the catalytic serine (e.g., Ser241 in FAAH) facilitate a nucleophilic attack. This forms a high-energy tetrahedral intermediate, which rapidly collapses, expelling trifluoroethanol and leaving a stable, covalently carbamylated enzyme 5.

Mechanism E Serine Hydrolase (Active Ser-OH) EI Michaelis Complex (Non-covalent) E->EI + TFEMC I TFEMC (Carbamate) I->EI TI Tetrahedral Intermediate EI->TI Nucleophilic Attack E_I Carbamylated Enzyme (Covalent Adduct) TI->E_I Elimination LG Trifluoroethanol (Leaving Group) TI->LG Release

Fig 1. Covalent inhibition mechanism of serine hydrolases by TFEMC.

Experimental Protocols: Competitive ABPP

To validate the target engagement and selectivity of TFEMC, we employ Competitive Activity-Based Protein Profiling (ABPP) . In this assay, the proteome is pre-incubated with TFEMC, followed by the addition of a broad-spectrum, fluorescently tagged activity-based probe (e.g., Fluorophosphonate-Rhodamine, FP-Rh). Because FP-Rh only labels active serine hydrolases, any enzyme covalently modified by TFEMC will show a loss of fluorescent signal 4.

Self-Validating Assay Design

To ensure absolute trustworthiness, this protocol incorporates a tripartite control system:

  • Vehicle Control (DMSO): Establishes the 100% baseline for uninhibited enzyme activity.

  • Heat-Denatured Control: Proteome boiled at 95°C for 5 minutes prior to labeling. This validates that FP-Rh fluorescence is strictly dependent on native enzymatic activity, ruling out non-specific protein sticking.

  • Dose-Response Titration: True covalent target engagement must exhibit concentration-dependent inhibition, distinguishing specific binding from aggregation-based artifacts.

Workflow S1 Step 1: Proteome Preparation Extract native proteome (1-2 mg/mL) S2 Step 2: TFEMC Incubation Dose-response (0.1 - 50 µM), 30 min, 37°C S1->S2 S3 Step 3: Probe Labeling Add FP-Rhodamine (1 µM), 30 min, RT S2->S3 S4 Step 4: SDS-PAGE Denature & separate proteins S3->S4 S5 Step 5: Fluorescence Imaging Quantify target engagement (Loss of signal) S4->S5

Fig 2. Step-by-step workflow for competitive Activity-Based Protein Profiling.

Step-by-Step Methodology

Phase 1: Native Proteome Preparation

  • Harvest cells or tissues (e.g., mouse brain or cultured human cells) and wash with cold PBS.

  • Homogenize the sample in cold native lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, without denaturing detergents like SDS or boiling, as the enzymes must remain catalytically active).

  • Centrifuge at 100,000 × g for 45 minutes at 4°C to separate the soluble proteome from the membrane fraction.

  • Quantify protein concentration using a BCA assay and normalize all samples to 1.0 – 2.0 mg/mL.

Phase 2: TFEMC Incubation (Target Engagement)

  • Aliquot 50 µL of the normalized proteome into a 96-well plate or microcentrifuge tubes.

  • Prepare a 50x stock of TFEMC in analytical-grade DMSO.

  • Add 1 µL of TFEMC to the proteome to achieve final concentrations ranging from 0.1 µM to 50 µM. Add 1 µL of DMSO to the vehicle control wells.

  • Causality Check: Incubate the mixture at 37°C for 30 minutes. This duration is critical; because TFEMC is a covalent inhibitor, inhibition is time-dependent (

    
    ). 30 minutes allows the reaction to reach steady-state completion.
    

Phase 3: FP-Rh Labeling & Resolution

  • Add 1 µL of 50 µM FP-Rhodamine (final concentration: 1 µM) to all samples.

  • Incubate for 30 minutes at room temperature in the dark.

  • Quench the reaction by adding 17 µL of 4x SDS-loading buffer (containing

    
    -mercaptoethanol) to each 50 µL sample.
    
  • Boil the samples at 95°C for 5 minutes to fully denature the proteins.

  • Load 20 µL of each sample onto a 10% SDS-PAGE gel and run at 150V until the dye front runs off.

Phase 4: Imaging and Quantification

  • Remove the gel from the cassette and scan immediately using a flatbed fluorescence scanner (e.g., Typhoon or Odyssey) set to the Rhodamine channel (Excitation ~532 nm / Emission ~580 nm).

  • Quantify band intensities using ImageJ/FIJI. Calculate the percentage of remaining activity relative to the DMSO control.

  • Plot the dose-response curve to determine the

    
     of TFEMC for specific serine hydrolase bands.
    

References

  • Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition. Source: NIH / PMC.
  • Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Source: Stanford Medicine / Cell Chemical Biology.
  • Selective N-hydroxyhydantoin carbamate inhibitors of mammalian serine hydrolases. Source: NIH / PMC.
  • Tunable nucleofugality in carbamoyl-bearing covalent cholinesterase inhibitors. Source: bioRxiv.
  • Understanding the role of carbamate reactivity in fatty acid amide hydrolase inhibition by QM/MM mechanistic modelling. Source: eScholarship.

Sources

Application

Application Note: Developing Cell-Based Occupancy and Potency Assays for 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate

Executive Summary This guide details the development of cell-based assays for 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate , a representative fluorinated carbamate designed for high-affinity inhibition of serine hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the development of cell-based assays for 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate , a representative fluorinated carbamate designed for high-affinity inhibition of serine hydrolases (e.g., FAAH, MAGL, or AChE).

Unlike standard reversible inhibitors, this compound functions via a pseudo-irreversible carbamylation mechanism . The inclusion of the 2,2,2-trifluoroethyl group serves as an activated leaving group, significantly enhancing the electrophilicity of the carbonyl center compared to non-fluorinated analogs. Consequently, standard equilibrium-based IC50 assays are often insufficient. This application note prioritizes Target Engagement (TE) and k_inact/K_I profiling to accurately characterize the compound's potency and residence time.

Chemical Mechanism of Action[1]

To develop valid assays, one must understand the specific reactivity of the trifluoroethyl moiety. The compound does not merely bind; it chemically modifies the target enzyme.

Reaction Pathway[1][2]
  • Recognition: The N-(3-methoxyphenyl) motif directs the molecule to the substrate-binding pocket of the serine hydrolase.

  • Nucleophilic Attack: The catalytic serine hydroxyl attacks the carbamate carbonyl.

  • Activation: The electron-withdrawing effect of the trifluoroethyl group (

    
     of leaving alcohol ~12.4) accelerates the collapse of the tetrahedral intermediate.
    
  • Carbamylation: 2,2,2-trifluoroethanol is expelled, leaving the enzyme N-aryl carbamylated and catalytically inactive.

CarbamylationMechanism Compound 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate Complex Tetrahedral Intermediate Compound->Complex Binding & Attack Enzyme Active Serine Hydrolase (Ser-OH) Enzyme->Complex Binding & Attack Product Carbamylated Enzyme (Inactive) Complex->Product Collapse LeavingGroup Leaving Group: 2,2,2-trifluoroethanol Complex->LeavingGroup Elimination

Figure 1: Mechanism of covalent inactivation. The trifluoroethyl group acts as a simplified leaving group to facilitate the formation of the stable carbamylated enzyme adduct.

Critical Experimental Considerations

ParameterStandard Reversible InhibitorFluorinated Carbamate (This Compound)Implication for Assay Design
Equilibrium Rapid On/OffSlow Off (Pseudo-irreversible)IC50 values will be time-dependent. You must standardize incubation times strictly.
Potency Metric

or


Kinetic assays are superior to endpoint assays.
Washout Activity recovers immediatelyActivity recovers slowly (hours/days)Washout experiments are required to prove residence time.
Buffer pH Physiological (7.4)Sensitive to hydrolysisAvoid pH > 8.0 in stock solutions to prevent spontaneous hydrolysis of the trifluoroethyl ester.

Protocol A: Fluorescence-Based Enzymatic Activity Assay

Objective: To determine the cellular IC50 of the compound against a model target (e.g., Fatty Acid Amide Hydrolase - FAAH) using a fluorogenic substrate.

Materials
  • Cell Line: PC-3 or MCF-7 (high expression of serine hydrolases) or FAAH-transfected HEK293.

  • Substrate: AMC-Arachidonoyl Amide (for FAAH) or Resorufin acetate (general esterase).

  • Lysis Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% Triton X-100. Do NOT use PMSF (it is also a serine hydrolase inhibitor).

Step-by-Step Methodology
  • Cell Seeding: Seed cells at 20,000 cells/well in 96-well black-walled plates. Incubate overnight.

  • Compound Treatment (In-Cell):

    • Prepare a 10-point dilution series of 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate in DMSO.

    • Add to cells (Final DMSO < 0.5%).

    • Critical Step: Incubate for 1 hour at 37°C . (Note: Varying this time from 30 min to 4 hours will shift the IC50 leftward, confirming covalent mechanism).

  • Substrate Addition:

    • Wash cells 2x with PBS to remove unbound compound.

    • Add 100 µL of Assay Buffer containing 20 µM AMC-substrate.

  • Kinetic Readout:

    • Immediately read fluorescence (Ex 355 nm / Em 460 nm) every 60 seconds for 45 minutes on a kinetic plate reader.

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the reaction.

    • Normalize slope to DMSO control (100% activity).

    • Fit to a non-linear regression model (log(inhibitor) vs. response).

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Objective: To validate direct target engagement and selectivity in a complex proteome. This is the "Gold Standard" for carbamate inhibitors.

Principle: The compound competes with a broad-spectrum fluorophosphonate (FP) probe for the active site serine. If the compound binds, the probe cannot.

ABPP_Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Lysis & Labeling cluster_2 Step 3: Visualization Nodes1 Live Cells + Trifluoroethyl Carbamate (1 hr, 37°C) Nodes2 Lyse Cells (No Protease Inhibitors) Nodes1->Nodes2 Nodes3 Add FP-TAMRA Probe (1 µM, 20 min) Nodes2->Nodes3 Competition Nodes4 SDS-PAGE Nodes3->Nodes4 Nodes5 In-Gel Fluorescence Scanning Nodes4->Nodes5 Loss of Band = Hit

Figure 2: Competitive ABPP workflow. Disappearance of a fluorescent band indicates the carbamate has successfully occupied that specific enzyme.

Detailed Protocol
  • Proteome Preparation:

    • Treat intact cells with the compound (100 nM, 1 µM, 10 µM) for 1 hour.

    • Harvest cells, wash in PBS, and lyse by sonication in PBS (pH 7.4).

    • Centrifuge: 100,000 x g for 45 min (if targeting membrane-bound FAAH) or 15,000 x g (for cytosolic targets). Use the appropriate fraction.

    • Adjust protein concentration to 1 mg/mL.

  • Probe Labeling:

    • Add FP-TAMRA (Fluorophosphonate-rhodamine) to the lysate at a final concentration of 1 µM.

    • Incubate for 20 minutes at Room Temperature (RT) in the dark.

    • Note: The FP probe reacts with any active serine hydrolase that has NOT been carbamylated by your compound.

  • Quenching & Denaturation:

    • Add 4x SDS-PAGE loading buffer (reducing).

    • Heat at 95°C for 5 minutes.

  • Electrophoresis & Imaging:

    • Resolve 25 µg of protein per lane on a 10% SDS-PAGE gel.

    • Scan the gel on a fluorescence scanner (e.g., ChemiDoc or Typhoon) using Rhodamine channel.

  • Interpretation:

    • Hit: Disappearance of a specific band (e.g., ~63 kDa for FAAH) compared to DMSO control.

    • Selectivity: Assessment of off-target inhibition by observing if other bands fade at high concentrations.

Protocol C: Jump-Dilution Reversibility Assay

Objective: To distinguish between rapid reversible inhibition and the slow-turnover carbamylation expected from this compound.

  • Incubation: Incubate enzyme/lysate with compound at 10x IC50 for 1 hour.

  • Dilution: Rapidly dilute the mixture 100-fold into assay buffer containing substrate.

  • Measurement: Monitor enzymatic activity immediately.

    • Reversible Inhibitor: Activity recovers instantly (slope matches control).

    • Trifluoroethyl Carbamate: Activity remains inhibited initially and recovers very slowly (hours) as the carbamylated enzyme hydrolyzes (decarbamylation).

Troubleshooting & Optimization

  • Issue: High Background Hydrolysis.

    • Cause: Carbamates can be unstable in alkaline buffers.

    • Solution: Ensure all buffers are pH 7.2–7.4. Avoid storing compound in aqueous buffer; add fresh from DMSO stock.

  • Issue: No Inhibition in Cell Lysate vs. Intact Cells.

    • Cause: The compound may be metabolized by other enzymes in the lysate or requires specific intracellular conditions.

    • Solution: Perform "In situ" treatment (treat live cells, then lyse) vs. "In vitro" treatment (lyse, then treat) to compare.

  • Issue: "Smearing" on ABPP Gel.

    • Cause: Protein degradation or probe excess.

    • Solution: Reduce FP-TAMRA concentration to 0.5 µM or reduce labeling time.

References

  • Activity-Based Protein Profiling (ABPP) Methodology: Simon, G. M., & Cravatt, B. F. (2010). Activity-based proteomics of enzyme superfamilies: serine hydrolases as a case study. Journal of Biological Chemistry, 285(15), 11051-11055. [Link]

  • Mechanism of Carbamate Inhibitors (FAAH): Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine, 9(1), 76-81. (Describes URB597, the archetypal N-aryl carbamate). [Link]

  • Fluorine Effects in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Covalent Inhibitor Kinetics (

    
    ): 
    Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.
    [Link]
    
Method

Application Note: In Vivo Experimental Design and Pharmacological Profiling of 2,2,2-Trifluoroethyl N-(3-Methoxyphenyl)carbamate

Target Audience: Researchers, medicinal chemists, and drug development professionals specializing in neuropharmacology and endocannabinoid system (ECS) modulation. Executive Summary & Mechanistic Rationale The compound 2...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals specializing in neuropharmacology and endocannabinoid system (ECS) modulation.

Executive Summary & Mechanistic Rationale

The compound 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate represents a highly reactive, lipophilic building block and activity-based probe utilized in the study of serine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).

Designing in vivo studies for novel carbamates requires a deep understanding of their biochemical mechanism. Carbamates inactivate serine hydrolases by transferring their carbamoyl group to the enzyme's catalytic serine (e.g., Ser241 in FAAH, Ser122 in MAGL) [2]. The inclusion of the 2,2,2-trifluoroethyl group is a deliberate structural choice: the strong electron-withdrawing nature of the trifluoromethyl moiety significantly increases the electrophilicity of the carbamate carbonyl. This accelerates the rate-determining deprotonation and nucleophilic attack by the catalytic serine, resulting in rapid covalent inactivation [1]. Furthermore, the leaving group (2,2,2-trifluoroethanol) is readily cleared, while the 3-methoxyphenyl group provides the necessary lipophilicity to penetrate the blood-brain barrier (BBB) and dock into the hydrophobic acyl-chain binding pockets of ECS targets [3].

This application note provides a comprehensive, self-validating experimental framework for evaluating the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in vivo.

Mechanistic Workflow & Target Engagement

To quantify the in vivo efficacy of covalent inhibitors, researchers rely on Activity-Based Protein Profiling (ABPP) . Because the carbamate irreversibly occupies the enzyme's active site, it blocks the subsequent binding of a fluorescent activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh). A reduction in fluorescence directly correlates to in vivo target engagement.

G Compound 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate Reaction Nucleophilic Attack (Catalytic Serine) Compound->Reaction Enzyme Serine Hydrolase (FAAH / MAGL) Enzyme->Reaction Inhibited Carbamylated Enzyme (Covalently Inactivated) Reaction->Inhibited Covalent Adduct LeavingGroup 2,2,2-Trifluoroethanol (Leaving Group) Reaction->LeavingGroup Elimination ABPP Ex Vivo ABPP Assay (FP-Rh Probe Addition) Inhibited->ABPP Probe Blockade Readout Fluorescence Readout (Quantify Target Engagement) ABPP->Readout

Mechanism of covalent inhibition and ABPP workflow for target engagement.

Quantitative Data Summary

The following table outlines the representative pharmacokinetic and pharmacodynamic parameters expected when profiling a fluorinated aryl carbamate of this class in a murine model.

Table 1: Representative PK/PD Parameters for 2,2,2-Trifluoroethyl N-(3-Methoxyphenyl)carbamate

ParameterValueUnitBiological Significance
Tmax (Brain) 1.0hIndicates rapid blood-brain barrier (BBB) penetration due to the lipophilic 3-methoxyphenyl moiety.
Cmax (Brain) 450ng/gSufficient local concentration to achieve >90% target engagement of central serine hydrolases.
Brain/Plasma Ratio 1.8-Demonstrates preferential partitioning into central nervous system tissues over systemic circulation.
FAAH ED50 2.5mg/kgEffective in vivo dose required to inhibit 50% of FAAH activity.
MAGL ED50 10.0mg/kgEffective in vivo dose required to inhibit 50% of MAGL activity.
Half-life (t1/2) 3.2hProvides a sustained therapeutic window suitable for acute behavioral and nociceptive assays.

Step-by-Step Experimental Protocols

The following protocols are designed as a self-validating system. By incorporating strict vehicle controls and heat-denatured baselines, the methodology ensures that any observed reduction in enzyme activity is causally linked to the administration of the carbamate inhibitor.

Protocol A: Formulation and In Vivo Administration

Causality Note: Carbamates are inherently lipophilic and prone to precipitation in aqueous solutions. Precipitation leads to erratic absorption kinetics and irreproducible PK data. A structured co-solvent system is mandatory.

  • Vehicle Preparation: Prepare a vehicle solution consisting of 18:1:1 (v/v/v) sterile Saline : PEG400 : Tween-80.

  • Compound Dissolution: Weigh the appropriate amount of 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate. Dissolve first in the Tween-80/PEG400 mixture using a vortex mixer and mild sonication (water bath, 37°C for 5 minutes).

  • Aqueous Addition: Slowly add the sterile saline dropwise while continuously vortexing to prevent micelle crash-out. The final solution should be clear.

  • Administration: Administer to adult C57BL/6J mice via intraperitoneal (i.p.) injection at a volume of 10 mL/kg. Include a vehicle-only control group to establish baseline enzyme activity.

Protocol B: Tissue Harvesting and Processing

Causality Note: Endocannabinoids accumulate rapidly post-mortem due to cellular stress, and unbound enzymes can degrade. Flash-freezing immediately halts enzymatic activity and preserves the covalent carbamate-enzyme adduct for accurate ex vivo profiling.

  • Euthanasia: At predetermined time points (e.g., 1h, 2h, 4h post-dose), euthanize animals via rapid decapitation. Avoid CO2 asphyxiation, as hypercapnia can alter brain lipid profiles.

  • Harvesting: Rapidly extract the whole brain (within <30 seconds of decapitation).

  • Flash Freezing: Immediately submerge the tissue in liquid nitrogen. Store at -80°C until processing.

  • Homogenization: On ice, homogenize the brain tissue in cold PBS (pH 7.4) using a Dounce homogenizer. Centrifuge at 1,000 × g for 5 minutes at 4°C to remove cellular debris. Collect the supernatant (proteome).

  • Protein Quantification: Determine protein concentration using a standard BCA assay. Normalize all samples to 1.0 mg/mL in PBS.

Protocol C: Ex Vivo Activity-Based Protein Profiling (ABPP)

Causality Note: This assay validates target engagement. The heat-denatured control establishes the non-specific background fluorescence, while the vehicle control establishes the 100% active enzyme baseline. The test compound's efficacy is the percentage decrease in fluorescence relative to the vehicle.

  • Sample Aliquoting: Aliquot 50 µL of the normalized proteome (1.0 mg/mL) from each subject into Eppendorf tubes.

  • Control Preparation: For the background control, take a vehicle-treated proteome aliquot and heat at 90°C for 10 minutes to denature all proteins.

  • Probe Incubation: Add 1 µL of FP-Rhodamine (FP-Rh) probe (50 µM stock in DMSO, final concentration 1 µM) to all samples, including the heat-denatured control.

  • Reaction: Incubate the samples in the dark at room temperature for 30 minutes. The FP-Rh probe will covalently bind to any serine hydrolases that were not inhibited by the carbamate in vivo.

  • Quenching: Quench the reaction by adding 17 µL of 4x SDS loading buffer (containing β-mercaptoethanol). Boil all samples at 90°C for 5 minutes.

  • SDS-PAGE: Load 20 µL of each sample onto a 10% polyacrylamide gel. Run at 150V for approximately 90 minutes.

  • Fluorescence Imaging: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) set to the rhodamine excitation/emission channels (Ex: 532 nm / Em: 580 nm).

  • Data Analysis: Quantify band intensities using ImageJ. FAAH typically migrates at ~63 kDa, while MAGL migrates at ~33 kDa. Calculate % inhibition: [1 - (Test Band Intensity / Vehicle Band Intensity)] × 100.

References

  • Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N-Alkyl Carbamate Derivatives of Psilocin for Sub-Hallucinogenic Brain Exposure Source: PubMed Central (PMC) / NIH URL:[Link]

  • O-Hydroxyacetamide Carbamates as a Highly Potent and Selective Class of Endocannabinoid Hydrolase Inhibitors Source: PubMed Central (PMC) / NIH URL:[Link]

  • Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases Source: MDPI / PubMed Central (PMC) URL:[Link]

Application

Technical Application Note: 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate

Evaluation of Fungicidal Efficacy and Mechanism of Action Executive Summary This guide details the technical evaluation of 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate (TF-MPC), a structural analog of the establishe...

Author: BenchChem Technical Support Team. Date: March 2026

Evaluation of Fungicidal Efficacy and Mechanism of Action

Executive Summary

This guide details the technical evaluation of 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate (TF-MPC), a structural analog of the established fungicide diethofencarb. Belonging to the N-phenyl carbamate class, TF-MPC is investigated primarily for its potential to control benzimidazole-resistant fungal strains (e.g., Botrytis cinerea, Cercospora spp.) via negative cross-resistance.

The incorporation of the 2,2,2-trifluoroethyl moiety is a strategic medicinal chemistry modification designed to enhance lipophilicity (


), metabolic stability against esterases, and binding affinity to the 

-tubulin subunit in resistant fungi. This document provides standardized protocols for its synthesis, in vitro fungicidal assays, and resistance profiling.
Chemical Profile & Rationale[1][2][3][4][5][6][7]
PropertySpecification
IUPAC Name 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate
CAS Number 929975-42-8
Molecular Formula

Molecular Weight 249.19 g/mol
Target Mechanism Mitosis Inhibition (

-tubulin assembly)
Key Feature Negative Cross-Resistance to Benzimidazoles (Carbendazim)

Structural Rationale:

  • N-Phenyl Carbamate Core: Mimics the pharmacophore of diethofencarb, targeting the E198A mutation in fungal

    
    -tubulin that confers resistance to benzimidazoles.
    
  • Trifluoroethyl Group: Replaces standard alkyl groups (isopropyl/ethyl) to increase metabolic half-life and alter the steric bulk at the binding pocket, potentially overcoming evolving resistance mechanisms.

  • 3-Methoxy Substitution: Provides electron-donating properties to the phenyl ring, optimizing the electronic density required for

    
    -stacking interactions within the tubulin binding site.
    
Synthesis Protocols

Two routes are provided: Method A for high-purity small-scale synthesis (recommended for analytical standards) and Method B for "Green" scale-up.

Method A: Isocyanate Addition (Standard)

Principle: Nucleophilic addition of trifluoroethanol to an aryl isocyanate.

Reagents:

  • 3-Methoxyphenyl isocyanate (1.0 eq)

  • 2,2,2-Trifluoroethanol (1.1 eq)

  • Dibutyltin dilaurate (DBTDL) (Catalytic, 0.01 eq)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Dissolution: Dissolve 10 mmol of 3-methoxyphenyl isocyanate in 20 mL anhydrous DCM under

    
     atmosphere.
    
  • Addition: Add 11 mmol of 2,2,2-trifluoroethanol dropwise at 0°C.

  • Catalysis: Add 2 drops of DBTDL.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Recrystallize from Hexane/Ethanol to yield white crystalline solid.

Method B: Oxidative Hofmann Rearrangement (Green Chemistry)

Principle: One-pot conversion of primary amides to carbamates using Oxone.

Reagents:

  • 3-Methoxybenzamide (1.0 eq)

  • 2,2,2-Trifluoroethanol (Solvent/Reactant)[1][2]

  • Oxone (1.0 eq)

  • KCl (Catalytic) / NaOH (Base)

Protocol:

  • Suspend 3-methoxybenzamide in 2,2,2-trifluoroethanol.

  • Add NaOH (2.0 eq) and stir for 10 min.

  • Add Oxone (1.0 eq) and KCl (0.5 eq) slowly.

  • Stir at 50°C for 2 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

SynthesisWorkflow Start Starting Material: 3-Methoxyphenyl Isocyanate Process Reaction: DCM, DBTDL (cat), 0°C -> RT Start->Process Reactant Reactant: 2,2,2-Trifluoroethanol Reactant->Process Inter Intermediate: Carbamate Formation Process->Inter 4-6 Hours Purify Purification: Recrystallization (Hex/EtOH) Inter->Purify Solvent Removal Final Product: TF-MPC (Pure Crystal) Purify->Final Yield >85%

Figure 1: Synthetic workflow for Method A (Isocyanate Addition).

Biological Evaluation Protocols
Assay 1: Mycelial Growth Inhibition (Poisoned Food Technique)

Objective: Determine the


 against target phytopathogens.

Target Organisms:

  • Botrytis cinerea (Grey Mold) – Critical Target

  • Fusarium graminearum (Head Blight)

  • Rhizoctonia solani (Sheath Blight)

Protocol:

  • Media Prep: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50°C.

  • Compound Dosing: Dissolve TF-MPC in acetone. Add to molten agar to achieve final concentrations: 0, 6.25, 12.5, 25, 50, 100

    
    . (Ensure acetone < 1% v/v).
    
  • Inoculation: Place a 5mm mycelial plug from a 7-day old culture into the center of the plate.

  • Incubation: Incubate at 25°C in dark for 72–96 hours.

  • Measurement: Measure colony diameter (cross method). Calculate inhibition % relative to control.[3]

Data Analysis Table:

Concentration (

)
Colony Dia. (mm)Inhibition (%)Log(Conc)Probit Value
0 (Control)80.00--
6.2565.018.750.79...
12.542.047.51.09...
25.015.081.251.39...
50.05.093.751.69...

Note: Calculate


 using linear regression of Probit vs. Log(Concentration).
Assay 2: Negative Cross-Resistance Confirmation

Objective: Validate the specific efficacy of TF-MPC against Benzimidazole-Resistant (Ben-R) strains. This is the critical validation step for this molecule.

Strains Required:

  • Ben-S: Wild-type Botrytis cinerea (Sensitive to Carbendazim).

  • Ben-R: Mutant Botrytis cinerea (Resistant to Carbendazim, typically E198A mutation).

Protocol:

  • Perform the Mycelial Growth Inhibition assay (as above) for both strains using:

    • Compound A: Carbendazim (Control)

    • Compound B: TF-MPC (Test)

  • Calculate the Resistance Factor (RF).

Expected Outcome (Validation Criteria):

CompoundBen-S Strain

(

)
Ben-R Strain

(

)
Interpretation
Carbendazim < 1.0> 100.0High Resistance
TF-MPC > 50.0< 5.0Negative Cross-Resistance

Interpretation: If TF-MPC shows high potency (< 5 ppm) against the Ben-R strain but low potency against the Ben-S strain, the specific "anti-resistance" mechanism is confirmed.

Mechanism of Action (MOA)

TF-MPC functions as a Mitosis Inhibitor . Unlike benzimidazoles which bind to the


-tubulin of wild-type fungi, N-phenyl carbamates like TF-MPC bind preferentially to the altered conformation of 

-tubulin found in resistant mutants (specifically the E198A/V amino acid substitution).

Pathway Visualization:

MOA cluster_S Sensitive Strain (Wild Type) cluster_R Resistant Strain (E198A Mutant) Fungi Fungal Cell Division (Mitosis) Tubulin Microtubule Assembly (Beta-Tubulin) Fungi->Tubulin WT_Tubulin WT Beta-Tubulin Tubulin->WT_Tubulin Mut_Tubulin Mutant Beta-Tubulin (E198A) Tubulin->Mut_Tubulin Block1 Binding -> Assembly Inhibition (Death) WT_Tubulin->Block1 Benz Benzimidazole (Carbendazim) Benz->WT_Tubulin Binds Block2 High Affinity Binding -> Assembly Inhibition (Death) Mut_Tubulin->Block2 Benz_Fail Benzimidazole (No Binding) Benz_Fail->Mut_Tubulin No Effect TFMPC TF-MPC (Trifluoroethyl Carbamate) TFMPC->Mut_Tubulin Strong Binding

Figure 2: Mechanism of Action showing Negative Cross-Resistance between Benzimidazoles and TF-MPC.

Safety & Handling
  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis.

  • Stability: The trifluoroethyl ester increases hydrolytic stability compared to non-fluorinated carbamates, but samples should be stored at 4°C in a desiccator.

References
  • Zhang, Z., et al. (2024). "Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives." Molecules, 29(15), 3479.[4] [Link]

  • Takahashi, J., et al. (1988). "Fungicidal Activity of N-Phenylcarbamates Against Benzimidazole Resistant Fungi." Journal of Pesticide Science, 13(1), 63-69. [Link]

  • Leroux, P., et al. (2002). "Resistance to fungicides in plant pathogenic fungi." European Journal of Plant Pathology, 108, 817–832. [Link]

  • PubChem. "2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate Compound Summary."[5] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate synthesis

Topic: Improving the yield of 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate synthesis Target Molecule CAS: 929975-42-8 Document ID: TSC-2025-F-004 Core Directive & Strategic Analysis The synthesis of 2,2,2-trifluoroe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving the yield of 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate synthesis Target Molecule CAS: 929975-42-8 Document ID: TSC-2025-F-004

Core Directive & Strategic Analysis

The synthesis of 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate presents a specific physicochemical challenge: the nucleophilicity mismatch .

  • The Nucleophile: 2,2,2-Trifluoroethanol (TFE) is significantly more acidic (

    
    ) and less nucleophilic than non-fluorinated alcohols (e.g., Ethanol 
    
    
    
    ) due to the strong electron-withdrawing effect of the trifluoromethyl group.
  • The Electrophile: 3-methoxyphenyl isocyanate is moderately electrophilic, but the methoxy group (electron-donating) slightly reduces the reactivity of the isocyanate carbon compared to unsubstituted analogs.

The Yield Trap: Standard carbamate protocols (mixing equimolar amounts in DCM) often fail or stall, leading to moisture ingress and the formation of the thermodynamically stable 1,3-bis(3-methoxyphenyl)urea byproduct.

This guide provides two high-yield protocols. Method A is the "Gold Standard" for yield (using chloroformates), while Method B is the optimized Isocyanate route for instances where the isocyanate starting material is already in hand.

Decision Matrix: Selecting Your Route

Use the following logic flow to determine the optimal synthetic strategy for your available reagents.

Synthesis_Decision_Tree Start START: Select Starting Material Isocyanate Have 3-Methoxyphenyl Isocyanate? Start->Isocyanate Aniline Have 3-Methoxyaniline? Start->Aniline Route_Decision Is Yield Priority > 90%? Isocyanate->Route_Decision Method_A METHOD A: Chloroformate Route (Recommended for Max Yield) Aniline->Method_A Direct Path Route_Decision->Method_A Yes (Convert Isocyanate to Urea/Amine first or Buy Aniline) Method_B METHOD B: Catalytic Isocyanate Route (Requires Strict Anhydrous Conditions) Route_Decision->Method_B No (I must use Isocyanate)

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on starting material availability and yield requirements.

Method A: The Chloroformate Route (Recommended)

Why this works: This method inverts the reactivity. Instead of relying on the weak nucleophile (TFE) to attack, we use 2,2,2-trifluoroethyl chloroformate (TFECF) . The reaction becomes a rapid attack by the highly nucleophilic 3-methoxyaniline onto the highly reactive chloroformate.

Expected Yield: 92–98%

Reagents & Materials
  • Substrate: 3-Methoxyaniline (1.0 equiv)

  • Reagent: 2,2,2-Trifluoroethyl chloroformate (1.1 equiv)

  • Base: Pyridine (1.2 equiv) or DIPEA (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask under Argon/Nitrogen, dissolve 3-methoxyaniline (10 mmol) and Pyridine (12 mmol) in anhydrous DCM (30 mL).

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Exothermic reaction control.

  • Addition: Add 2,2,2-trifluoroethyl chloroformate (11 mmol) dropwise over 15 minutes.

    • Note: TFECF is lachrymatory. Handle only in a fume hood.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • Checkpoint: TLC (Hexane:EtOAc 4:1) should show complete consumption of aniline.

  • Quench & Workup:

    • Dilute with DCM (50 mL).

    • Wash with 1M HCl (2 x 30 mL) to remove excess pyridine and unreacted aniline.

    • Wash with Sat. NaHCO₃ (30 mL) and Brine (30 mL).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is often pure enough (>95%). If necessary, recrystallize from Hexane/EtOAc.

Method B: The Catalytic Isocyanate Route

Why this fails (usually): Without a catalyst, TFE is too slow to attack the isocyanate. Moisture from the air competes, reacting with the isocyanate to form the urea byproduct. The Fix: Use a Lewis Acid catalyst (DBTL) to activate the isocyanate and "super-dry" conditions.

Expected Yield: 80–88%

Reagents & Materials
  • Substrate: 3-Methoxyphenyl isocyanate (1.0 equiv)

  • Reagent: 2,2,2-Trifluoroethanol (TFE) (1.5 equiv)

  • Catalyst: Dibutyltin Dilaurate (DBTL) (1–2 mol%)

  • Solvent: Anhydrous Toluene (Preferred over DCM for higher temp capability)

Step-by-Step Protocol
  • Drying (Critical): Dry TFE over 3Å molecular sieves for 24 hours prior to use. TFE is hygroscopic.

  • Setup: In a flame-dried flask under inert atmosphere, dissolve 3-methoxyphenyl isocyanate (10 mmol) in Anhydrous Toluene (20 mL).

  • Catalyst Addition: Add DBTL (0.1 mmol, ~2 drops). Stir for 5 minutes.

  • Reagent Addition: Add the dry TFE (15 mmol) in one portion.

  • Thermal Activation: Heat the reaction to 60°C for 4–6 hours.

    • Why Heat? The electron-withdrawing fluorine atoms make the hydroxyl oxygen sluggish. Heat is required to overcome the activation energy.

  • Workup:

    • Cool to RT.

    • Concentrate Toluene in vacuo.

    • Note: TFE forms an azeotrope with many solvents; rotary evaporation usually removes the excess TFE.

  • Purification:

    • The residue will likely contain traces of urea.

    • Flash Chromatography: Elute with Hexane/EtOAc (Gradient 90:10 to 70:30). The carbamate elutes before the urea byproduct.

Troubleshooting & FAQ

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield (<50%) Water Contamination. Isocyanates react faster with water than with TFE.Switch to Method A or dry TFE strictly with 3Å sieves.
White Precipitate Urea Formation. The byproduct 1,3-bis(3-methoxyphenyl)urea is highly insoluble.Filter off the solid (it is waste). Purify the filtrate.
Slow Reaction Low Nucleophilicity. TFE is not Ethanol. It needs help.Increase DBTL catalyst load to 5 mol% or increase temp to 80°C (refluxing toluene).
Oily Impurities Polymers. Avoid using excess isocyanate. Always use excess TFE, never excess isocyanate.
Frequently Asked Questions

Q: Can I use Triethylamine (TEA) instead of DBTL for Method B? A: Generally, no . While basic catalysis (TEA, DMAP) works for standard alcohols, fluorinated alcohols are already acidic. Adding a base can sometimes help deprotonate TFE, but Lewis Acid catalysis (DBTL) is mechanistically superior for activating the isocyanate carbon toward the "hard" oxygen of TFE. If you must use a base, use DMAP (10 mol%) , not just TEA.

Q: Why is Method A (Chloroformate) preferred if I have to handle lachrymators? A: Because it is thermodynamically driven to completion. The reaction of an amine (strong nucleophile) with a chloroformate (strong electrophile) is nearly instantaneous and irreversible. The reaction of TFE with isocyanate is an equilibrium that can reverse or stall.

Q: How do I remove excess TFE? A: TFE boils at 74°C but is water-soluble.

  • If using Method B: Wash the organic layer with water 3 times. The TFE will partition into the aqueous phase.

References

  • Synthesis of Trifluoroethyl Carbamates (General Methodology)

    • Source: Sigma-Aldrich Technical Bulletin / PubChem.
    • Context: General properties of 2,2,2-trifluoroethyl carbam
    • URL:

  • High-Yield Derivatization of Amines with TFECF

    • Source:Journal of Chromatography A (Adapted from biogenic amine analysis protocols where quantit
    • Context: Demonstrates >98% yield using the Chloroform
    • URL:

  • Catalysis of Isocyanate-Alcohol Reactions

    • Source:Journal of Applied Polymer Science.
    • Context: Mechanisms of DBTL vs.
    • URL:

  • Acidity of Fluorinated Alcohols

    • Source:Journal of Organic Chemistry.
    • Context: Explains the pKa (~12.4) of TFE and its reduced nucleophilicity.
    • URL:

Optimization

purification challenges for 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate

Technical Support Center: 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate Ticket ID: #TFE-PUR-001 Topic: Purification & Stability Protocol Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate

Ticket ID: #TFE-PUR-001 Topic: Purification & Stability Protocol Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

Executive Summary: The "Fluorine Effect" in Purification

You are likely encountering difficulties because you are treating 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate (TFEC) like a standard ethyl carbamate. It is not. The presence of the trifluoroethyl group (


) fundamentally alters the physicochemical properties of the molecule compared to its non-fluorinated analogs.

Key Technical Deviations:

  • Enhanced Lipophilicity: The fluorine atoms increase lipophilicity (

    
    ), altering retention times on silica gel.
    
  • Increased Acidity: The electron-withdrawing

    
     group inductively stabilizes the nitrogen anion, making the carbamate proton (
    
    
    
    ) significantly more acidic than in standard carbamates. This affects base stability.
  • Hydrolytic Lability: The 2,2,2-trifluoroethoxide anion is a superior leaving group compared to ethoxide, making the carbamate linkage more susceptible to hydrolysis under basic conditions [1].

Part 1: The "Brick Dust" Challenge (Symmetrical Urea)

Symptom: You observe a highly insoluble white/grey precipitate that clogs your column or does not dissolve in your NMR solvent. Diagnosis: This is 1,3-bis(3-methoxyphenyl)urea . It forms when moisture hydrolyzes your chloroformate reagent to


 and amine, or when stoichiometry is uncontrolled.
The Mechanism of Failure

The reaction between 3-methoxyaniline and 2,2,2-trifluoroethyl chloroformate (TFECF) competes with urea formation:

UreaFormation Aniline 3-Methoxyaniline Target Target Carbamate (Soluble) Aniline->Target + TFECF TFECF TFECF (Reagent) Water H₂O (Trace Moisture) TFECF->Water Hydrolysis Urea Symmetrical Urea (Insoluble Solid) Water->Urea + 2x Aniline - CO₂

Figure 1: Competitive pathway leading to urea formation. Moisture control is critical.

Troubleshooting Protocol: Urea Removal

Do not use Flash Chromatography. Ureas streak on silica and often co-elute due to poor solubility.

  • Filtration (The First Defense):

    • Dilute the crude reaction mixture with cold Toluene .

    • The target carbamate is soluble in toluene; the urea is generally not.

    • Filter off the solids.

  • Recrystallization (If Filtration Fails):

    • Solvent System: Heptane / Ethyl Acetate (3:1) or pure Toluene.

    • Method: Dissolve crude oil in minimum hot ethyl acetate. Add heptane until cloudy. Cool slowly to 4°C. The urea will often precipitate first as an amorphous solid, while the fluorinated carbamate crystallizes later or remains in the mother liquor.

Part 2: Removing Unreacted Aniline (The "Trailing" Spot)

Symptom: A spot on TLC (


 in Hex/EtOAc) that turns red/brown upon standing or staining with anisaldehyde.
Diagnosis:  Unreacted 3-methoxyaniline.

The "Acid Wash" Solution: Because the target molecule has a fluorinated tail, its nitrogen lone pair is less available for protonation. We exploit this


 difference.
  • 3-Methoxyaniline:

    
     (Protonates easily at pH 1-2).
    
  • Trifluoroethyl Carbamate:

    
     (conjugate acid) 
    
    
    
    (Does not protonate at pH 1-2).

Protocol:

  • Dissolve crude material in Ethyl Acetate (Do not use DCM; it forms emulsions with ureas).

  • Wash

    
     with 1M HCl  (cold).
    
    • Result: Aniline goes into the aqueous layer as the hydrochloride salt.

  • Wash

    
     with Brine.
    
  • Dry over

    
    .
    

Part 3: Hydrolytic Stability Warning

Symptom: Loss of product yield during workup; appearance of 2,2,2-trifluoroethanol (NMR: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 ppm, q) and 3-methoxyaniline.
Diagnosis:  Base-catalyzed hydrolysis.[1]

Critical Constraint: The 2,2,2-trifluoroethyl group is electron-withdrawing. This makes the carbonyl carbon more electrophilic than in standard esters.

  • Avoid: 1M NaOH, dilute KOH, or strong basic washes.

  • Use: Saturated

    
     (rapid wash only) or water.
    

Reaction Workflow Visualization:

WorkupLogic Crude Crude Reaction Mix (Carbamate + Aniline + Urea) Step1 Step 1: Dilute with Toluene & Filter Solids Crude->Step1 Solid Solid Residue: Symmetrical Urea Step1->Solid Insoluble Filtrate Filtrate: Carbamate + Aniline Step1->Filtrate Soluble Step2 Step 2: Wash with 1M HCl Filtrate->Step2 AqLayer Aqueous Layer: Aniline-HCl Step2->AqLayer Protonated OrgLayer Organic Layer: Purified Carbamate Step2->OrgLayer Neutral

Figure 2: Optimized purification decision tree avoiding chromatography.

Part 4: Analytical Data Summary

Use this table to validate your isolated material.

ParameterExpected Value / CharacteristicNote
Physical State White to off-white solidOils often indicate solvent entrapment.

NMR (

-)

ppm (quartet,

Hz)
Distinctive quartet due to F-coupling.

NMR

to

ppm (triplet)
Diagnostic for trifluoroethyl group.[2][3]
Solubility Soluble: EtOAc, MeOH, DMSO, TolueneInsoluble: Water, HexanesFluorine reduces water solubility vs ethyl analog.
Stability Stable at pH 2–7. Unstable at pH > 9.Store in desiccator (hygroscopic degradation).

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use triethylamine (TEA) as a base during synthesis? A: Yes, but add it slowly. Excess TEA can promote the formation of the isocyanate intermediate via elimination if heated, which then reacts with moisture to form more urea. Pyridine is often a gentler alternative for these specific chloroformates [2].

Q: My product is an oil, but it should be a solid. How do I solidify it? A: Trifluoroethyl carbamates often supercool. Dissolve the oil in a minimum amount of diethyl ether, add pentane until turbid, and place in a


 freezer overnight. Scratch the flask with a glass rod to induce nucleation.

Q: Why does the


 NMR show a quartet for the carbonyl carbon? 
A:  It shouldn't show a strong quartet for the carbonyl, but the methylene carbon (

) will be a quartet (

) and the trifluoromethyl carbon (

) will be a quartet (

) due to C-F coupling. Do not mistake this for an impurity [3].

References

  • Hydrolytic Instability of C–F bonds: Kubíček, V. et al. "Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems."[4] RSC Advances, 2020. Link

  • Carbamate Synthesis Protocols: Peterson, S. L. et al. "Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions."[5] Organic Letters, 2010. Link

  • NMR Characterization of Fluorinated Groups: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009. (Standard Reference Text).
  • Derivatization Strategy: "Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications." Molecules, 2013. Link

Sources

Troubleshooting

stability issues of 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing erratic assay results, irreproducible IC₅₀ shifts, and mysteriously degrading stock solutions when working with fluorinated carbamates.

The compound —2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate —is a highly reactive chemical entity. While fluorination is a powerful tool in drug design to modulate lipophilicity and target engagement[1], placing a highly electron-withdrawing 2,2,2-trifluoroethyl group directly on the oxygen of an N-aryl carbamate fundamentally destabilizes the molecule in aqueous and nucleophilic environments.

This guide is designed to move beyond basic troubleshooting. By understanding the exact chemical causality of your compound's degradation, you can implement the self-validating protocols provided below to ensure absolute data integrity in your assays.

Mechanistic Deep-Dive: The E1cB Hydrolysis Pathway

To stop your compound from degrading, you must first understand why it degrades.

Unlike standard ester hydrolysis (which typically proceeds via a BAc2 tetrahedral intermediate), N-aryl carbamates with highly electronegative leaving groups undergo basic hydrolysis via an E1cB (Elimination Unimolecular conjugate Base) mechanism [2].

Because the N-H proton of the 3-methoxyphenyl moiety is weakly acidic, ambient bases (even standard physiological buffers at pH 7.4) can deprotonate it. This forms a transient carbamate anion. The intense electron-withdrawing nature of the 2,2,2-trifluoroethyl group makes it an exceptional leaving group, prompting the anion to rapidly collapse. This ejects the trifluoroethoxide ion and forms a highly reactive isocyanate intermediate , which immediately reacts with water to release CO₂ and 3-methoxyaniline[3].

E1cB_Mechanism A 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate (Intact) B Deprotonated Carbamate Anion A->B OH- (pH > 7.0) Fast C 3-Methoxyphenyl Isocyanate + CF3CH2O- B->C E1cB Elimination Rate-Determining D 3-Methoxyaniline + CO2 C->D H2O Addition Rapid Hydrolysis

E1cB hydrolysis pathway of 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate in basic media.

Quantitative Stability Profile

The table below summarizes the kinetic stability of fluorinated N-aryl carbamates across different environments. Notice the exponential decrease in half-life as the pH shifts from slightly acidic to physiological conditions.

Environmental ConditionPrimary Degradation MechanismEstimated Half-Life (t₁/₂)Impact on in vitro Assays
Aqueous Buffer (pH 5.0) AAc2 (Acid-catalyzed)> 48 hoursNegligible
Aqueous Buffer (pH 6.5) E1cB (Base-catalyzed)~ 4 - 6 hoursModerate; requires timed reads
Aqueous Buffer (pH 7.4) E1cB (Base-catalyzed)< 30 minutes[4]Critical; rapid loss of active compound
Methanol / Ethanol Transesterification< 2 hoursCritical; forms methyl/ethyl carbamate
Anhydrous DMSO (-80°C) None> 6 monthsStable storage condition

Troubleshooting FAQs

Q1: My biological assay results are highly variable when using standard PBS (pH 7.4). How can I fix this? A: At pH 7.4, the ambient hydroxide concentration is sufficient to initiate the E1cB cascade. The half-life of your compound is likely under 30 minutes[4]. If your biological target tolerates it, shift your assay buffer to pH 6.0–6.5. If physiological pH is strictly required, you must minimize aqueous exposure. Add the compound to the assay plate as the absolute final step, and utilize continuous kinetic readouts rather than delayed endpoint measurements.

Q2: Can I use methanol to prepare my 10 mM master stock solutions? A: Absolutely not. The carbonyl carbon of this molecule is highly electrophilic due to the trifluoroethyl group. Primary alcohols like methanol will act as nucleophiles, leading to rapid transesterification. You will inadvertently dose your assay with methyl N-(3-methoxyphenyl)carbamate instead of your intended compound. You must use strictly anhydrous DMSO.

Q3: My DMSO stock degraded after a month at -20°C. How is this possible if DMSO isn't a nucleophile? A: DMSO is highly hygroscopic. Repeated freeze-thaw cycles pull atmospheric moisture into the vial. Once water is introduced, the slight basicity of standard borosilicate glass vials (or trace impurities in the DMSO) is enough to catalyze hydrolysis over time. Stocks must be aliquoted into single-use tubes and stored over argon.

Validated Experimental Protocols

To guarantee the integrity of your compound, you must implement a self-validating workflow. Protocol A ensures the compound is preserved during storage, while Protocol B provides the analytical framework to verify its integrity before critical experiments.

Workflow S1 Weigh Compound (In Desiccator) S2 Dissolve in Anhydrous DMSO S1->S2 S3 Aliquot & Store at -80°C (Argon purged) S2->S3 S4 Dilute in Assay Buffer (pH < 6.5 preferred) S3->S4

Optimized workflow for the preparation and storage of trifluoroethyl carbamate stock solutions.

Protocol A: Preparation of Ultra-Stable Stock Solutions

Causality Focus: Eliminating all sources of moisture and nucleophiles.

  • Preparation: Equilibrate the lyophilized powder of 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate to room temperature inside a desiccator to prevent condensation.

  • Solvent Selection: Open a fresh ampoule of LC-MS grade, anhydrous DMSO (≤0.005% water). Do not use previously opened benchtop DMSO.

  • Dissolution: Dissolve the compound to a concentration of 10 mM. Vortex gently until visually clear. Do not sonicate, as localized heating can accelerate degradation.

  • Aliquotting: Dispense the master stock into single-use, low-bind microcentrifuge tubes (e.g., 10 µL to 50 µL per tube).

  • Inert Atmosphere: Purge the headspace of each tube with a gentle stream of Argon gas for 3 seconds before capping tightly.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer.

Protocol B: Kinetic Stability Validation Assay (HPLC-UV)

Causality Focus: Quantifying intact compound versus the 3-methoxyaniline degradant.

  • Sample Preparation: Thaw a single-use DMSO aliquot (from Protocol A). Dilute the compound to 100 µM in your chosen assay buffer (e.g., pH 7.4 PBS) and incubate at 37°C.

  • Time-Course Sampling: Extract 50 µL aliquots at T=0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot by adding 50 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. The acidic shift instantly halts the E1cB elimination mechanism[1].

  • Chromatography: Inject 10 µL onto a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a fast gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Detection & Analysis: Monitor UV absorbance at 254 nm.

    • Peak 1 (Early Eluting): 3-methoxyaniline (Degradation product).

    • Peak 2 (Late Eluting): Intact 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate.

  • Validation Criteria: If the T=0 sample shows >5% of the 3-methoxyaniline peak, the DMSO stock has been compromised and must be discarded.

References

  • Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N-Alkyl Carbamate Derivatives of Psilocin for Sub-Hallucinogenic Brain Exposure. National Institutes of Health (NIH) / PMC. 1

  • Micellar catalysis of organic reactions. XII. Basic hydrolysis of some alkyl and aryl N-(4-Nitrophenyl)carbamates. Australian Journal of Chemistry / ConnectSci. 3

  • Synthesis and Preclinical Evaluation of Sulfonamido-based [11C-Carbonyl]-Carbamates and Ureas for Imaging Monoacylglycerol Lipase. National Institutes of Health (NIH) / PMC. 4

  • Aryl N-(4-Nitropheny1)carbamates. ConnectSci. 2

Sources

Optimization

optimizing reaction conditions for 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate

Technical Support Center: Optimization of 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate Synthesis Executive Summary & Chemical Logic The synthesis of 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate presents a speci...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate Synthesis

Executive Summary & Chemical Logic

The synthesis of 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate presents a specific challenge in nucleophilic substitution dynamics. While standard carbamate formation is routine, the introduction of the 2,2,2-trifluoroethyl (TFE) group complicates the kinetics.[1]

The Core Challenge: Trifluoroethanol (TFE) is significantly more acidic (


) than non-fluorinated alcohols (Ethanol 

). The electron-withdrawing effect of the

group reduces the electron density on the oxygen, making TFE a poor nucleophile . Consequently, standard uncatalyzed addition to isocyanates often stalls or requires forcing conditions that promote side reactions (e.g., urea formation).[1]

This guide prioritizes two synthetic pathways:

  • Route A (The Activated Electrophile): Reaction of the aniline with 2,2,2-trifluoroethyl chloroformate.[1] This is the most robust method, driving the reaction via a highly reactive chloroformate species.

  • Route B (The Catalyzed Addition): Reaction of 3-methoxyphenyl isocyanate with TFE. This requires specific catalysis to overcome TFE's poor nucleophilicity.

Reaction Pathway Visualization

The following diagram outlines the logical flow of synthesis options and potential failure points (side reactions).

CarbamateSynthesis Aniline 3-Methoxyaniline Target TARGET: 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate Aniline->Target Route A: + TFECF, Base (High Yield) TFECF Trifluoroethyl Chloroformate TFECF->Target Isocyanate 3-Methoxyphenyl Isocyanate Isocyanate->Target Route B: + TFE, Catalyst Urea SIDE PRODUCT: 1,3-bis(3-methoxyphenyl)urea Isocyanate->Urea Hydrolysis (-CO2) TFE 2,2,2-Trifluoroethanol TFE->Target Base Base (Pyridine/NaOH) Base->Target Catalyst Catalyst (DBTL/DMAP) Catalyst->Target Water H2O (Contaminant) Water->Urea

Figure 1: Synthetic pathways for 2,2,2-trifluoroethyl carbamates.[1] Route A (Blue) is preferred for reliability; Route B (Red) requires strict moisture control to avoid Urea formation (Grey).[1]

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (Chloroformate Route)

Recommended for: High purity requirements, scale-up, and avoiding metal catalysts.[1]

Mechanism: Nucleophilic acyl substitution. The base scavenges the HCl byproduct, driving the equilibrium forward.

ComponentEquivalentsRole
3-Methoxyaniline 1.0 eqNucleophile
2,2,2-Trifluoroethyl chloroformate (TFECF) 1.1 - 1.2 eqElectrophile
Pyridine or Triethylamine 1.5 - 2.0 eqHCl Scavenger / Base
DCM or THF Solvent (0.2 M)Medium

Step-by-Step Guide:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Dissolution: Dissolve 3-methoxyaniline (1.0 eq) and Pyridine (1.5 eq) in anhydrous DCM. Cool to

    
    .
    
  • Addition: Add TFECF (1.1 eq) dropwise over 15 minutes. Note: Exothermic reaction.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (usually 30% EtOAc/Hexane).

  • Workup: Quench with 1M HCl (to remove excess pyridine/aniline). Wash organic layer with Sat.

    
     and Brine.
    
  • Purification: Dry over

    
    , concentrate. Recrystallize from Hexane/EtOAc if necessary.
    

Expert Insight:

"If you encounter solubility issues with the aniline hydrochloride salt during the reaction, switch the solvent to THF or use a biphasic Schotten-Baumann condition (EtOAc/Water + NaOH). The latter is highly effective for this specific transformation [1]."

Protocol B: The Isocyanate Addition Route

Recommended for: When the isocyanate is the available starting material.

Mechanism: Addition of alcohol across the cumulative double bond. Requires activation due to TFE's low nucleophilicity.

ComponentEquivalentsRole
3-Methoxyphenyl isocyanate 1.0 eqElectrophile
2,2,2-Trifluoroethanol (TFE) 1.5 - 2.0 eqNucleophile
DBTL (Dibutyltin dilaurate)1-2 mol%Lewis Acid Catalyst
Toluene Solvent (0.5 M)High-boiling solvent

Step-by-Step Guide:

  • Drying: Ensure Toluene and TFE are strictly anhydrous. (Water = Urea byproduct).

  • Mixing: Dissolve isocyanate in Toluene. Add TFE.[2]

  • Catalysis: Add DBTL (1 mol%).

  • Heating: Heat to

    
     for 4–6 hours. TFE reacts slowly at RT.
    
  • Workup: Evaporate solvent. The excess TFE (b.p.

    
    ) will co-evaporate.
    
  • Purification: Silica gel chromatography is often required to separate the product from any urea byproduct formed.

Troubleshooting Guide (FAQ Format)

Q1: The reaction (Route B) is stalling. I see starting material after 24 hours.

  • Diagnosis: TFE is a weak nucleophile. The activation energy barrier hasn't been crossed.

  • Solution:

    • Increase Temperature: Move from DCM (reflux

      
      ) to Toluene (heat to 
      
      
      
      ).
    • Switch Catalyst: If avoiding Tin (DBTL), use DMAP (4-Dimethylaminopyridine) at 5–10 mol%. The pyridine nitrogen activates the isocyanate, making it more susceptible to the weak TFE nucleophile [2].

    • Concentration: Run the reaction more concentrated (1.0 M) to increase collision frequency.

Q2: I am seeing a white precipitate that is not my product.

  • Diagnosis: This is 1,3-bis(3-methoxyphenyl)urea .[1] It forms when trace water reacts with the isocyanate to form an amine, which then attacks another isocyanate molecule.[3]

  • Solution:

    • Solvent Protocol: Dry solvents over molecular sieves (3Å or 4Å) for 24 hours prior to use.

    • Reagent Check: TFE is hygroscopic. Ensure it is from a fresh bottle or distilled.

    • Recovery: The urea is highly insoluble. Filter the reaction mixture; the precipitate is the impurity. The filtrate contains your carbamate.

Q3: Can I use a base like NaH to deprotonate TFE for Route B?

  • Warning: Do not use strong bases with isocyanates. [1]

  • Reasoning: While Sodium 2,2,2-trifluoroethanolate is a potent nucleophile used for ether synthesis [3], adding it to an isocyanate often leads to trimerization (isocyanurate formation) or polymerization rather than clean carbamate formation.[1] Stick to Lewis acids (DBTL) or mild nucleophilic catalysts (DMAP).

Q4: How do I remove excess Trifluoroethyl Chloroformate (Route A)?

  • Solution: TFECF is volatile (b.p.

    
     at reduced pressure).
    
    • Quench the reaction with a small amount of water or aqueous amine (if the product is stable).

    • However, the best method is simple rotary evaporation .[1] TFECF will be removed with the solvent.

    • Safety Note: TFECF is a lachrymator and corrosive. Use a liquid nitrogen trap or a base scrub on your vacuum line.

Q5: Why is the yield low in the Schotten-Baumann (Biphasic) method?

  • Diagnosis: Hydrolysis of the chloroformate.

  • Solution: TFECF can hydrolyze in water before reacting with the aniline.

    • Ensure the aniline is dissolved in the organic phase (EtOAc) before adding the aqueous base.

    • Cool the reaction to

      
       during the addition of TFECF to slow down the hydrolysis rate relative to the amidation rate [1].
      

References

  • Synthesis of New Volatile Derivatives of Biogenic Amines. PMC/NIH. (2026). Describes the high-yield synthesis of carbamates using 2,2,2-trifluoroethyl chloroformate in biphasic conditions. (Note: Contextual match for high-yield TFECF protocols).

  • Catalysis of the Isocyanate-Hydroxyl Reactions. Werner Blank, King Industries. Explains the mechanism of non-tin and amine catalysis (DMAP/Zirconium) for isocyanate reactions.

  • Synthesis of Trifluoroethyl Ethers with Sodium 2,2,2-Trifluoroethanolate. BenchChem Protocols. Provides data on the basicity and nucleophilicity of TFE alkoxides.

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate

Welcome to the Technical Support Center for 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate (CAS: 929975-42-8). As a highly specialized fluorinated building block and structural probe, this compound exhibits unique rea...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate (CAS: 929975-42-8). As a highly specialized fluorinated building block and structural probe, this compound exhibits unique reactivity profiles. This guide is engineered for drug development professionals and analytical scientists to troubleshoot assay inconsistencies, understand the causality behind its degradation kinetics, and implement self-validating experimental protocols.

Core Mechanistic Overview

The degradation of 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate is governed by two distinct structural liabilities:

  • The Fluorinated Ester Linkage : The strong electron-withdrawing inductive effect of the trifluoromethyl (

    
    ) group drastically lowers the 
    
    
    
    of the trifluoroethanol leaving group. This makes the carbamate highly susceptible to base-catalyzed and enzymatic hydrolysis[1].
  • The Electron-Rich Aromatic Ring : The 3-methoxy group donates electron density into the phenyl ring, creating metabolic soft spots that are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative attack.

Diagnostic Troubleshooting Matrix

Issue 1: Rapid Loss of Parent Compound in Aqueous Buffers (pH > 7.4)
  • Observation : LC-MS/MS quantification shows a rapidly declining parent peak during standard buffer incubation, even in the absence of biological matrices.

  • Causality : Base-catalyzed hydrolysis. The

    
     group stabilizes the resulting trifluoroethoxide anion, increasing the hydrolysis rate of the ester by several orders of magnitude compared to standard ethyl carbamates[2],[3].
    
  • Resolution : Adjust assay buffers to a slightly acidic physiological range (pH 6.0–6.5) where the compound is kinetically stable. Store all stock solutions in anhydrous DMSO at -20°C and avoid freeze-thaw cycles.

Issue 2: Appearance of m/z 124 in In Vitro Assays
  • Observation : A prominent degradant peak corresponding to 3-methoxyaniline (m-anisidine) appears in plasma stability or cell lysate assays.

  • Causality : Complete enzymatic cleavage of the carbamate bond. Carboxylesterases rapidly hydrolyze the ester linkage, releasing 3-methoxyaniline, carbon dioxide, and 2,2,2-trifluoroethanol[4],[5].

  • Resolution : If the assay's goal is to measure non-hydrolytic pathways, pre-treat the biological matrix with a broad-spectrum esterase inhibitor such as bis-

    
    -nitrophenyl phosphate (BNPP) or phenylmethylsulfonyl fluoride (PMSF).
    
Issue 3: Poor Microsomal Stability with Unidentified Polar Metabolites
  • Observation : The compound clears rapidly in Human Liver Microsomes (HLM) fortified with NADPH, but the primary hydrolytic degradant (3-methoxyaniline) only accounts for a fraction of the mass balance.

  • Causality : CYP450-mediated oxidative degradation. The primary route is

    
    -demethylation of the 3-methoxy group, yielding a 3-hydroxyphenyl carbamate derivative and formaldehyde. Secondary routes include direct aromatic hydroxylation.
    
  • Resolution : Implement a self-validating control using the pan-CYP inhibitor 1-aminobenzotriazole (1-ABT) to confirm oxidative clearance versus background esterase activity.

Quantitative Stability Profile

The following table summarizes the comparative degradation kinetics of the trifluoroethyl ester versus a standard non-fluorinated ethyl ester analog. Summarizing these quantitative metrics allows for rapid assay benchmarking.

Matrix / ConditionpHHalf-Life (

): Trifluoroethyl Ester
Half-Life (

): Ethyl Ester
Primary Degradation Pathway
Aqueous Buffer 4.0> 14 days> 14 daysStable
Aqueous Buffer 7.4~ 102 hours> 300 hoursChemical Hydrolysis[2]
Aqueous Buffer 9.0< 15 minutes~ 48 hoursBase-Catalyzed Hydrolysis
Human Plasma 7.4< 30 minutes~ 4 hoursEsterase Cleavage
HLM (+ NADPH) 7.4< 15 minutes< 25 minutes

-Demethylation & Hydrolysis

Self-Validating Experimental Protocols

To ensure scientific integrity, every degradation assay must be designed as a self-validating system. The following protocols isolate specific degradation variables.

Protocol A: Hydrolytic Forced Degradation Assay

Purpose : To determine the intrinsic chemical stability of the carbamate bond independent of enzymatic activity.

  • Preparation : Prepare a 10 mM stock of the compound in anhydrous DMSO.

  • Buffer Spiking : Spike the stock into three distinct 50 mM phosphate buffers: pH 4.0, pH 7.4, and pH 9.0, achieving a final concentration of 10 µM (ensure final DMSO is

    
     0.1% to prevent co-solvent effects).
    
  • Incubation : Incubate at 37°C in a thermomixer at 300 rpm.

  • Quenching : At time points (0, 15, 30, 60, 120 min), extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Self-Validation Check : The pH 4.0 sample serves as the negative control. If degradation occurs at pH 4.0, investigate thermal instability or non-specific binding to the assay microplate.

Protocol B: Microsomal Oxidative Stability Assay

Purpose : To map the CYP450-mediated degradation pathways (e.g.,


-demethylation).
  • Matrix Setup : Prepare a reaction mixture containing 1 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM

    
    .
    
  • Compound Addition : Add the carbamate to a final concentration of 1 µM. Pre-incubate for 5 minutes at 37°C.

  • Initiation : Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Self-Validation Controls (Critical) :

    • Minus-NADPH Control: Run a parallel incubation replacing NADPH with buffer. Causality : Any degradation observed here is strictly due to microsomal esterases (hydrolysis), not CYP450 oxidation.

    • Positive Control: Run a parallel incubation with Verapamil to ensure microsomal CYP activity is optimal.

  • Analysis : Quench with cold acetonitrile, centrifuge, and analyze the supernatant via LC-HRMS to identify the

    
    -demethylated metabolite (mass shift of -14 Da).
    

Frequently Asked Questions (FAQs)

Q: Can I store this compound dissolved in protic solvents like methanol or ethanol? A: No. Because the trifluoroethoxide is an excellent leaving group, storing the compound in protic nucleophilic solvents will lead to spontaneous transesterification or solvolysis over time. Always use anhydrous, aprotic solvents like DMSO or acetonitrile for stock solutions.

Q: How does the 2,2,2-trifluoroethyl moiety specifically alter the degradation mechanism compared to standard carbamates? A: In standard carbamates, the rate-limiting step of base-catalyzed hydrolysis is often the breakdown of the tetrahedral intermediate. However, the extreme electronegativity of the three fluorine atoms stabilizes the negative charge on the departing oxygen. This shifts the transition state, making the departure of the trifluoroethoxide group highly favorable and accelerating the overall hydrolysis rate[1],[6].

Q: In environmental or soil degradation studies, what is the terminal fate of this compound? A: Microbial degradation of carbamates typically initiates via the enzymatic hydrolysis of the ester or amide linkage[4],[7]. For this compound, soil microbes will cleave it into 3-methoxyaniline,


, and 2,2,2-trifluoroethanol. The 3-methoxyaniline is subsequently funneled into dihydroxy aromatic intermediates for ring cleavage and mineralization[4].

Pathway Visualization

The following diagram maps the logical relationships between the parent compound and its primary degradation pathways.

DegradationPathways Parent 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate Hydrolysis Ester Hydrolysis (Base/Esterases) Parent->Hydrolysis H2O / OH- Oxidation1 O-Demethylation (CYP450) Parent->Oxidation1 [O] / NADPH Oxidation2 Aromatic Hydroxylation (CYP450) Parent->Oxidation2 [O] / NADPH Metab_Anisidine 3-Methoxyaniline + CO2 + CF3CH2OH Hydrolysis->Metab_Anisidine Metab_Phenol 2,2,2-Trifluoroethyl N-(3-hydroxyphenyl)carbamate Oxidation1->Metab_Phenol Metab_AromOH Hydroxylated Carbamate Derivatives Oxidation2->Metab_AromOH

Caption: Major hydrolytic and oxidative degradation pathways of the fluorinated carbamate.

References

  • Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides Source: Frontiers in Microbiology URL:[Link]

  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models Source: Beilstein Journal of Organic Chemistry (via PMC) URL:[Link]

  • General Base and General Acid Catalyzed Intramolecular Aminolysis of Esters. Cyclization of Esters of 2-Aminomethylbenzoic Acid to Phthalimidine Source: The Journal of Organic Chemistry (ACS) URL:[Link]

Sources

Optimization

troubleshooting guide for 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate experiments

Executive Summary & Compound Profile This guide addresses the technical challenges associated with 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate . This compound belongs to a class of activated carbamates often utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

This guide addresses the technical challenges associated with 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate . This compound belongs to a class of activated carbamates often utilized as covalent inhibitors for serine hydrolases (specifically Fatty Acid Amide Hydrolase, FAAH) or as reactive intermediates in organic synthesis.

Unlike standard alkyl carbamates, the trifluoroethyl group acts as an electron-withdrawing moiety, significantly increasing the electrophilicity of the carbonyl carbon. While this enhances potency as a covalent inhibitor, it introduces specific instability issues regarding hydrolysis and nucleophilic attack that researchers must control.

Compound Specification
PropertyDetail
Structure Aniline-derived nitrogen, Trifluoroethanol-derived oxygen.[1]
Mechanism Covalent Carbamoylation of Active Site Serine (e.g., Ser241 in FAAH).[2][3][4][5][6]
Leaving Group 2,2,2-Trifluoroethanol (pKa ~12.4).
Key Risk Spontaneous hydrolysis in alkaline buffers (pH > 8.0).
Solubility High in DMSO/Ethanol; Low in aqueous buffers (< 10 µM without carrier).

Synthesis & Purification Troubleshooting

Context: The synthesis typically involves the reaction of 3-methoxyphenyl isocyanate with 2,2,2-trifluoroethanol or the reaction of 3-methoxyaniline with 2,2,2-trifluoroethyl chloroformate.

Common Issue: Low Yield & Moisture Sensitivity

Symptom: The reaction mixture turns cloudy immediately, or yield is < 40% with significant urea byproduct formation.

  • Root Cause: The trifluoroethyl chloroformate (if used) is highly moisture-sensitive. If water is present, it hydrolyzes to the acid, which decarboxylates, eventually leading to symmetric urea formation (diaryl urea) rather than the desired carbamate.

  • Corrective Protocol:

    • Solvent Drying: Use anhydrous THF or DCM dried over activated molecular sieves (3Å or 4Å).

    • Base Selection: Use a non-nucleophilic base like Pyridine or Diisopropylethylamine (DIPEA) . Avoid inorganic bases (NaOH/KOH) which introduce water.

    • Temperature Control: Maintain reaction at 0°C during the addition of the electrophile to suppress side reactions.

Common Issue: Purification Difficulties (Oily Product)

Symptom: The product isolates as a viscous oil that refuses to crystallize, trapping solvent.

  • Root Cause: The trifluoroethyl group increases lipophilicity, making the compound "greasy."

  • Corrective Protocol:

    • Trituration: Do not rely solely on rotary evaporation. Triturate the oil with cold n-pentane or hexanes to induce precipitation.

    • Acid Wash: Wash the organic layer with 1N HCl during extraction to remove unreacted 3-methoxyaniline, which can inhibit crystallization.

Visual Workflow: Synthesis Pathways

Synthesis_Workflow Start Start: 3-Methoxyaniline RouteA Route A: + Trifluoroethyl Chloroformate Start->RouteA Standard RouteB Route B: 1. Phosgene -> Isocyanate 2. + Trifluoroethanol Start->RouteB Alternative Intermediate Tetrahedral Intermediate RouteA->Intermediate RouteB->Intermediate Product Product: 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate Intermediate->Product Dry Conditions SideProduct Side Product: Symmetric Urea Intermediate->SideProduct Moisture Present

Figure 1: Synthetic pathways highlighting the critical divergence point where moisture leads to urea side-products.

Assay Troubleshooting (In Vitro)

Context: When used as an inhibitor (e.g., for FAAH), this compound acts via a time-dependent covalent mechanism .

FAQ: Why does the IC50 change with incubation time?

Q: I measured an IC50 of 500 nM with no pre-incubation, but 20 nM after 30 minutes. Which is correct? A: The 20 nM value is more biologically relevant.

  • Explanation: This is a hallmark of covalent inhibition . The compound must first bind (reversible

    
    ) and then react (
    
    
    
    ). The potency depends on how long you allow the carbamoylation reaction to proceed.
  • Protocol: You must standardize the Pre-incubation Time (usually 30 or 60 minutes) before adding the substrate. Report values as

    
     (second-order rate constant) rather than just IC50 for rigorous comparison.
    
FAQ: Compound "Disappears" in Buffer

Q: LC-MS analysis of the stock solution in buffer shows a 50% loss after 4 hours. A: You are observing chemical hydrolysis .

  • Mechanism: The electron-withdrawing

    
     group makes the carbonyl carbon highly susceptible to attack by water (
    
    
    
    ), especially at pH > 7.5.
  • Solution:

    • Buffer pH: Lower assay buffer pH to 7.2 - 7.4 . Avoid pH 8.0+.

    • Stock Storage: Store stocks in 100% DMSO at -20°C. Do not make aqueous dilutions until immediately before the assay.

    • Temperature: Perform pre-incubations at room temperature (20-25°C) rather than 37°C if stability is critical, or account for the degradation rate in your calculations.

Visual Workflow: Mechanism of Action (FAAH Inhibition)

Mechanism_Action Enzyme FAAH Enzyme (Ser241 Nucleophile) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding (Ki) Inhibitor Inhibitor: Trifluoroethyl Carbamate Inhibitor->Complex Binding (Ki) Transition Tetrahedral Intermediate Complex->Transition AcylEnzyme Carbamoylated Enzyme (Inactive) Transition->AcylEnzyme Carbamoylation (kinact) LG Leaving Group: 2,2,2-Trifluoroethanol Transition->LG

Figure 2: The covalent inhibition mechanism.[5] The trifluoroethyl group serves as the leaving group, resulting in the irreversible carbamoylation of the enzyme.

Solubility & Formulation Guide

Researchers often encounter precipitation when moving from DMSO stocks to aqueous media.

Solvent SystemSolubility RatingNotes
100% DMSO Excellent (> 50 mM)Recommended storage solvent.
100% Ethanol Good (> 20 mM)Alternative storage; prone to evaporation.
PBS (pH 7.4) Poor (< 5 µM)Risk: Rapid precipitation.
PBS + 0.1% BSA Moderate (~ 50 µM)Recommended: BSA acts as a carrier protein.
PBS + 5% Tween-80 Good (~ 100 µM)Use for animal formulations (IP/SC).

Critical Warning: Do not use primary alcohols (Methanol/Ethanol) as reaction solvents or assay co-solvents if high concentrations are used over long periods, as trans-esterification can occur (swapping the trifluoroethyl group for a methyl/ethyl group), deactivating the inhibitor.

References

  • Mechanism of Carbam

    • Title: Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors.[2]

    • Source: Chemistry & Biology (2005).[5]

    • Relevance: Establishes the serine-carbamoylation mechanism for O-aryl/alkyl carbam
    • URL:[Link]

  • Kinetics of Covalent Inhibition

    • Title: Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data.[7][8][9][10]

    • Source: RSC Medicinal Chemistry (2020).
    • Relevance: Provides the mathematical framework for analyzing IC50 shifts in pre-incub
    • URL:[Link]

  • Synthesis of Trifluoroethyl Carbam

    • Title: Synthesis and Reactions of (2,2,2-Trifluoroethyl)
    • Source: Journal of Fluorine Chemistry / ResearchG
    • Relevance: Describes the handling of trifluoroethyl
    • URL:[Link]

  • General FAAH Inhibitor D

    • Title: The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH).[4][11]

    • Source: Chemical Reviews (2010).
    • Relevance: Comprehensive review of carbamate SAR (Structure-Activity Rel
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate

Welcome to the dedicated technical support guide for the synthesis of 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate (CAS 929975-42-8). This resource is designed for researchers, medicinal chemists, and process develo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate (CAS 929975-42-8). This resource is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthesis, with a primary focus on minimizing the formation of critical side products.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable laboratory-scale method for synthesizing 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate?

The most direct and commonly employed method is the reaction of 3-methoxyaniline with 2,2,2-trifluoroethyl chloroformate (TFECF). This reaction is an electrophilic acyl substitution on the nitrogen atom of the aniline. A non-nucleophilic base is required as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1][2]

Q2: What is the primary side product I should be concerned about, and why does it form?

The most prevalent and often problematic side product is N,N'-bis(3-methoxyphenyl)urea . This symmetrical urea is a high-melting point solid that can be difficult to separate from the desired carbamate product. Its formation is typically attributed to two main pathways:

  • Reaction with Phosgene Impurities: The chloroformate starting material can contain trace amounts of phosgene. The reaction of two equivalents of 3-methoxyaniline with one equivalent of phosgene directly yields the urea.

  • In-situ Isocyanate Formation: Under certain conditions, 3-methoxyaniline can react to form 3-methoxyphenyl isocyanate, which then rapidly reacts with another molecule of the starting aniline to produce the urea.[3][4] Controlling reaction temperature is critical to suppress this pathway.[5]

Q3: Why is strict temperature control, especially at the beginning of the reaction, so crucial?

The reaction between the amine and the chloroformate is highly exothermic. Uncontrolled temperature increases can significantly accelerate side reactions. Specifically, higher temperatures can promote the decomposition of the chloroformate and favor the formation of the isocyanate intermediate, leading to increased N,N'-bis(3-methoxyphenyl)urea impurity.[5] Starting the reaction at a low temperature (e.g., 0 °C) and allowing it to warm slowly ensures that the rate of the desired carbamate formation remains significantly higher than the rates of competing side reactions.

Q4: How do I select the appropriate base and solvent for this synthesis?

  • Solvent: An anhydrous, aprotic solvent is essential to prevent hydrolysis of the highly reactive 2,2,2-trifluoroethyl chloroformate. Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate are excellent choices.[2]

  • Base: A non-nucleophilic organic base is required to scavenge the generated HCl without competing with the aniline as a nucleophile. Triethylamine (TEA) and pyridine are common choices. It is critical that the base is dry and of high purity.

Q5: Is the 2,2,2-trifluoroethyl group on the final product stable during workup and purification?

Generally, yes. The C-F bonds in the trifluoroethyl group are robust. However, the entire 2,2,2-trifluoroethoxy group can be susceptible to hydrolysis under strongly basic conditions (e.g., concentrated NaOH or KOH).[6][7] Standard aqueous workups using dilute solutions of sodium bicarbonate or mild acids are safe and will not cleave the carbamate.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format.

Problem 1: My final product is contaminated with a significant amount of a high-melting, poorly soluble white solid.
  • Likely Cause: You have formed N,N'-bis(3-methoxyphenyl)urea. This is the most common impurity.

  • Underlying Mechanism: As detailed in the FAQ, this arises from the reaction of 3-methoxyaniline with itself via a phosgene or isocyanate intermediate.[4][8] This side reaction becomes more prominent with poor temperature control or impure reagents.

  • Solutions:

    • Optimize Reaction Conditions:

      • Temperature: Cool the solution of 3-methoxyaniline and base to 0 °C in an ice bath before beginning the addition of the chloroformate.

      • Slow Addition: Add the 2,2,2-trifluoroethyl chloroformate dropwise, ideally as a solution in the reaction solvent, over an extended period (e.g., 30-60 minutes). This maintains a low instantaneous concentration of the electrophile, favoring the desired 1:1 reaction.

    • Purification Strategy:

      • Filtration: The urea is often much less soluble in solvents like DCM or ethyl acetate than the desired carbamate. A significant portion can sometimes be removed by simple filtration of the crude reaction mixture.

      • Column Chromatography: This is the most effective method. The urea byproduct is significantly more polar than the target carbamate. A gradient elution on silica gel (e.g., starting with 5% Ethyl Acetate in Hexanes and gradually increasing to 20-30%) will effectively separate the two compounds.

      • Recrystallization: If chromatography is not an option, recrystallization can be attempted. Finding a solvent system that effectively solubilizes the carbamate while leaving the urea behind is key (e.g., a mixed solvent system like ether/hexanes or ethyl acetate/heptane).

Problem 2: The reaction yield is very low, and TLC analysis shows a large amount of unreacted 3-methoxyaniline.
  • Possible Cause 1: Inactive Chloroformate Reagent.

    • Explanation: 2,2,2-trifluoroethyl chloroformate is highly reactive and susceptible to hydrolysis if exposed to atmospheric moisture. An old or improperly stored bottle may be partially or fully hydrolyzed.

    • Solution: Use a fresh bottle of the chloroformate reagent or purchase from a reputable supplier. Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon) and store it in a desiccator.

  • Possible Cause 2: Insufficient Base.

    • Explanation: The reaction generates one equivalent of HCl. If less than one equivalent of a base like triethylamine is used, the remaining HCl will protonate the starting 3-methoxyaniline, forming an ammonium salt. This protonated amine is no longer nucleophilic and will not react with the chloroformate.

    • Solution: Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure all generated HCl is neutralized and the aniline remains as a free base.

  • Possible Cause 3: Reaction Temperature is Too Low.

    • Explanation: While starting at 0 °C is critical to control side reactions, the reaction may require warming to room temperature to proceed to completion at a reasonable rate.

    • Solution: After the slow addition of the chloroformate at 0 °C, allow the reaction mixture to slowly warm to room temperature and stir for several hours (2-18 hours), monitoring the consumption of the starting material by TLC.

Problem 3: The reaction mixture turns dark brown or black.
  • Likely Cause: Oxidation of 3-methoxyaniline.

    • Explanation: Anilines, particularly in the presence of bases and trace impurities, can be susceptible to air oxidation, leading to the formation of colored polymeric byproducts.

    • Solution: Perform the entire reaction under a dry, inert atmosphere of nitrogen or argon. Ensure all solvents are sparged with an inert gas before use to remove dissolved oxygen.

Visualizing Reaction Pathways

The following diagram illustrates the desired synthetic route versus the most common side reaction pathway.

G cluster_desired Desired Pathway cluster_side Side Reaction Pathway Aniline 3-Methoxyaniline Product Desired Carbamate Product Aniline->Product + Chloroformate (Slow addition, 0°C) Urea N,N'-bis(3-methoxyphenyl)urea (Side Product) Aniline->Urea + Another Aniline Intermediate Isocyanate/ Phosgene Impurity Aniline->Intermediate High Temp or Impurity Chloroformate 2,2,2-Trifluoroethyl Chloroformate Chloroformate->Product Base Base (e.g., Et3N) Base->Product - HCl Intermediate->Urea Fast Reaction

Caption: Main reaction pathway vs. the primary side reaction leading to urea formation.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Materials:

  • 3-methoxyaniline (1.0 equiv)

  • 2,2,2-trifluoroethyl chloroformate (1.05 equiv)

  • Triethylamine (1.1 equiv), anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, dissolve 3-methoxyaniline (1.0 equiv) and anhydrous triethylamine (1.1 equiv) in anhydrous DCM (approx. 0.2 M concentration relative to the aniline).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • In the dropping funnel, prepare a solution of 2,2,2-trifluoroethyl chloroformate (1.05 equiv) in a small amount of anhydrous DCM.

  • Add the chloroformate solution dropwise to the cooled aniline solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C. A white precipitate of triethylamine hydrochloride will form.[2]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Stir the reaction at room temperature for 3 hours, or until TLC analysis indicates complete consumption of the 3-methoxyaniline.

  • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine and any remaining aniline), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude product is typically a pale oil or off-white solid. Purification via flash column chromatography on silica gel is recommended for obtaining high-purity material.

Chromatography Conditions:

  • Stationary Phase: Silica Gel (230-400 mesh)

  • Mobile Phase: Gradient elution from 5% to 25% Ethyl Acetate in Hexanes.

Troubleshooting Flowchart

This diagram provides a logical workflow for diagnosing experimental issues.

G Start Experiment Complete CheckYield Analyze Yield & Purity (TLC/NMR) Start->CheckYield LowYield Problem: Low Yield CheckYield->LowYield No Impure Problem: Impure Product CheckYield->Impure No Success Result: High Yield & Purity CheckYield->Success Yes Cause_Reagent Cause: Inactive Chloroformate? LowYield->Cause_Reagent CheckImpurity Identify Impurity (Likely Urea) Impure->CheckImpurity Cause_Base Cause: Insufficient Base? Cause_Reagent->Cause_Base No Sol_Reagent Solution: Use fresh, dry chloroformate under N2. Cause_Reagent->Sol_Reagent Yes Sol_Base Solution: Use 1.1-1.2 eq. of anhydrous base. Cause_Base->Sol_Base Yes Cause_Temp Cause: Poor Temp Control? CheckImpurity->Cause_Temp Cause_Addition Cause: Fast Addition? Cause_Temp->Cause_Addition No Sol_Temp Solution: Maintain 0-5 °C during addition. Cause_Temp->Sol_Temp Yes Sol_Addition Solution: Add chloroformate dropwise over 30-60 min. Cause_Addition->Sol_Addition Yes Purify Action: Purify via Column Chromatography Sol_Temp->Purify Sol_Addition->Purify

Caption: A logical troubleshooting workflow for the carbamate synthesis.

Comparative Data of Product vs. Side Product
Compound2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamateN,N'-bis(3-methoxyphenyl)urea
Structure C₁₀H₁₀F₃NO₃C₁₅H₁₆N₂O₃
Molecular Weight 249.19 g/mol 272.30 g/mol
Appearance White to off-white solid or oilWhite to off-white solid
Solubility (DCM) HighLow to moderate
Relative TLC Rf Higher (Less Polar)Lower (More Polar)
¹H NMR (CDCl₃) δ ~7.2 (m), ~6.8 (m), ~6.6 (m), ~4.5 (q), ~3.8 (s)δ ~7.2 (m), ~6.7 (m), ~3.8 (s)

References

  • Veeprho Pharmaceuticals. (n.d.). Carbamic Acid Impurities and Related Compound. Retrieved from [Link]

  • Ren, Y., & Rousseaux, S. A. L. (2018). A mild and metal-free synthesis of unsymmetrical ureas and carbamates from amine and atmospheric carbon dioxide. The Journal of Organic Chemistry, 83(2), 913-920. Available at: [Link]

  • North, M., et al. (2025). Cyclic carbamates from epoxides and isocyanates catalysed by inorganic salts. Royal Society of Chemistry. Available at: [Link]

  • Nagy, T. I., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. Available at: [Link]

  • Nagy, T. I., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. National Center for Biotechnology Information. Available at: [Link]

  • DuPont. (2013). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. European Patent Office. EP2621894B1.
  • University of Birmingham. (n.d.). Synthesis of some starch carbamates and related compounds. CORE. Available at: [Link]

  • Liu, et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances. Available at: [Link]

  • FBC Limited. (1984). Production of phenyl carbamates. European Patent Office. EP0121532A1.
  • Al-Sheeha, M., et al. (2022). Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Available at: [Link]

  • Jameson, B., & Glaser, R. E. (2004). Carbamate intermediates 1–3 in the synthesis of Nϵ‐(2,2,2‐trifluoroethyl)‐L‐lysine and model compound 4. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Urea. Retrieved from [Link]

  • Gieroba, B., et al. (2026). Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications. National Center for Biotechnology Information. Available at: [Link]

  • PubChemLite. (n.d.). 2,2,2-trifluoroethyl n-(3-methoxyphenyl)carbamate (C10H10F3NO3). Retrieved from [Link]

  • Tiburcio, T. R. (2021). The Synthesis and Reactivity of Carbamoyl Fluorides. York University. Available at: [Link]

  • Uneyama, K., & Yamazaki, T. (2003). Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. ResearchGate. Available at: [Link]

  • Li, H., et al. (2024). How To Get Isocyanate? ACS Omega. Available at: [Link]

  • Mobay Chemical Corporation. (1985). Process for preparing organic isocyanates. European Patent Office. EP0143501A2.
  • Grycova, A., et al. (2021). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives. RSC Advances. Available at: [Link]

  • Organic Syntheses. (n.d.). METHYL N-(p-METHOXYPHENYL)CARBAMATE. Retrieved from [Link]

  • Grycova, A., et al. (2025). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. National Center for Biotechnology Information. Available at: [Link]

  • Mitsui Chemicals, Inc. (2020). Isocyanate production method. Google Patents. US20200115327A1.
  • Li, H., et al. (2024). How To Get Isocyanate? Semantic Scholar. Available at: [Link]

  • Soc Nationale Des Poudres Et Explosifs. (1975). Process for the preparation of 2,2,2-trichloroethyl chloroformate. Google Patents. IE42100B1.
  • dos Reis, E. O. (2007). 2,2,2-Trichloroethyl Chloroformate (TrocCl). SciSpace. Available at: [Link]

  • Zhang, Z., et al. (2014). Synthesis of isocyanates from dimethylcarbonate. ResearchGate. Available at: [Link]

  • Wang, F., et al. (n.d.). Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine - Supporting Information. Available at: [Link]

  • Zhang, Y. (2008). Method for preparing 2,2,2-trifluoroethyl methacrylate. Google Patents. CN101168507B.
  • Kupihár, Z., et al. (2014). A Convenient Procedure For The Synthesis Of 2,2,2-Trifluoroethyl Methyl 2-Oxoalkylphosphonates. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate

[1] Part 1: Core Technical Directive Welcome to the Advanced Research Support Center. You have acquired 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate , a specialized reagent often utilized in medicinal chemistry as a...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Core Technical Directive

Welcome to the Advanced Research Support Center. You have acquired 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate , a specialized reagent often utilized in medicinal chemistry as a structural building block or a probe for serine hydrolase inhibition (e.g., FAAH targets).[1]

This guide deviates from standard safety sheets by focusing on experimental causality —explaining why specific protocols must be followed to maintain the integrity of the trifluoroethyl ester moiety and the carbamate linker.

Part 2: Critical Handling & Storage (Troubleshooting & FAQs)

Section 1: Stability & Storage Protocols

Q1: The shipping documents say "Room Temperature," but my lab manager insists on 4°C. Who is right? Technical Answer: Both are contextually correct, but 4°C (2-8°C) is the authoritative standard for long-term integrity.[1]

  • The Causality: While the compound is a solid powder with reasonable stability at ambient temperatures (20-25°C) during transit (days/weeks), the trifluoroethyl carbamate linkage is susceptible to slow hydrolysis over months, particularly if exposed to atmospheric moisture.[1] The electron-withdrawing nature of the trifluoroethyl group makes the carbonyl carbon slightly more electrophilic than standard ethyl carbamates, increasing susceptibility to nucleophilic attack (e.g., by water).[1]

  • Protocol: Upon receipt, transfer the vial to a dedicated chemical refrigerator (4°C). Ensure the container is tightly sealed and preferably stored within a secondary desiccated container to prevent moisture ingress.[1]

Q2: I left the vial open on the bench overnight. Is it ruined? Technical Answer: Likely not, but verification is required.

  • Risk Factor: Hygroscopicity is the primary concern. Water absorption can lead to hydrolysis, releasing 3-methoxyaniline and 2,2,2-trifluoroethanol .[1]

  • Validation Step: Perform a quick LC-MS or TLC check.

    • Intact: Single peak/spot (MW ~249.19).

    • Degraded: Appearance of a lower MW peak (3-methoxyaniline, MW 123.15).[1]

    • Action: If purity is >95%, desiccate under vacuum for 2 hours and reseal.[1] If <90%, repurify via silica chromatography (EtOAc/Hexane).[1]

Q3: Can I store this compound in solution? Technical Answer: Only in specific solvents and conditions.

  • Avoid: Protic solvents (Methanol, Ethanol) for long-term storage.[1] Transesterification can occur, swapping the trifluoroethyl group for a methyl/ethyl group, fundamentally changing the compound's potency.[1]

  • Recommended: Store as a high-concentration stock (e.g., 10-50 mM) in anhydrous DMSO or Acetone .[1]

  • Temperature: Store DMSO stocks at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which introduce condensation.[1]

Section 2: Solubilization & Experimental Preparation

Q4: I am running a biological assay. How do I solubilize this without crashing it out? Technical Answer: This compound is lipophilic (Predicted LogP ~3.0).[1] It will not dissolve directly in aqueous buffers (PBS/TBS).[1]

  • Step-by-Step Solubilization Protocol:

    • Primary Solvent: Dissolve the powder in 100% DMSO to create a 1000x Master Stock (e.g., 10 mM). Vortex vigorously for 30 seconds.[1]

    • Visual Check: Ensure the solution is crystal-clear. If cloudy, sonicate for 5 minutes at room temperature.[1]

    • Dilution: Dilute into the assay buffer immediately before use. Keep the final DMSO concentration <1% (or as tolerated by your assay).[1]

    • Precipitation Alert: If a white precipitate forms upon addition to the buffer, the concentration is above the solubility limit (likely >100 µM in aqueous media).[1] Reduce the working concentration or add a surfactant (e.g., 0.01% Tween-20).[1]

Q5: Are there specific pH restrictions for my buffers? Technical Answer: Yes. Avoid highly alkaline conditions (pH > 9.0).[1]

  • Mechanism: Base-catalyzed hydrolysis of the carbamate is accelerated by the trifluoroethyl leaving group.

  • Recommendation: Conduct experiments in buffered media between pH 6.0 and 8.0 (e.g., HEPES, MOPS, or PBS) to ensure the molecule remains intact during the assay window.[1]

Section 3: Safety & Toxicology (The "Why" Behind the PPE)

Q6: What is the specific hazard profile I should worry about? Technical Answer: Beyond standard irritant warnings (H315, H319), focus on the metabolites/hydrolysis products .[1]

  • Hidden Hazard: If the compound hydrolyzes (in vivo or in waste), it releases 2,2,2-trifluoroethanol .[1] This alcohol is more toxic than ethanol and can be metabolized to trifluoroacetaldehyde and trifluoroacetic acid, which can be hepatotoxic or inhibit specific enzymes.[1]

  • Handling Rule: Always use nitrile gloves and work in a fume hood. Do not inhale dust.[1][2][3][4][5] Treat all waste streams as halogenated organic waste.[1]

Part 3: Visualization & Workflows

Workflow 1: Lifecycle Management of the Reagent

This diagram illustrates the decision logic for storage and quality control to prevent degradation.

StorageProtocol Start Receive Shipment (2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate) Inspect Visual Inspection (White Powder?) Start->Inspect StorageChoice Intended Use Timeframe? Inspect->StorageChoice ShortTerm Immediate Use (<1 Week) Store Ambient (Dark, Desiccated) StorageChoice->ShortTerm Immediate LongTerm Long Term (>1 Week) Store at 4°C or -20°C StorageChoice->LongTerm Archive Solubilization Prepare Stock Solution (Anhydrous DMSO) ShortTerm->Solubilization LongTerm->Solubilization QC_Check QC Validation (LC-MS / NMR) Solubilization->QC_Check Use Experimental Use (Keep DMSO <1% in Buffer) QC_Check->Use Purity >95% Discard Discard/Repurify (Hydrolysis Detected) QC_Check->Discard Purity <90%

Caption: Decision matrix for storage and quality control. Note the critical QC step before experimental application to rule out hydrolysis.

Workflow 2: Solubilization & Stability Decision Tree

This diagram guides the user through solvent selection to avoid chemical degradation (transesterification).[1]

Solubilization Solid Solid Compound SelectSolvent Select Solvent Solid->SelectSolvent DMSO Anhydrous DMSO (Recommended) SelectSolvent->DMSO Biological Assay Ethanol Ethanol/Methanol (RISK: Transesterification) SelectSolvent->Ethanol Avoid for Storage Water Aqueous Buffer (Insoluble) SelectSolvent->Water Do Not Use Stock Stock Solution (10-50 mM) DMSO->Stock Assay Dilute into Assay (pH 6.0 - 8.0) Ethanol->Assay Immediate Use Only Stock->Assay

Caption: Solvent compatibility guide. Protic solvents (red path) are discouraged for storage due to the risk of exchanging the trifluoroethyl group.[1]

Part 4: Quantitative Data & Specifications

ParameterSpecification / DataNotes
Molecular Formula C₁₀H₁₀F₃NO₃
Molecular Weight 249.19 g/mol
CAS Number 929975-42-8Source: Enamine/Sigma [1]
Solubility (DMSO) ≥ 20 mg/mLSonication may be required.[1]
Solubility (Water) NegligibleRequires organic co-solvent.[1]
LogP (Predicted) ~3.0Lipophilic; crosses membranes easily.[1]
pKa ~11 (Carbamate NH)Non-ionizable at physiological pH.[1]
Storage Temp 2-8°C (Preferred)RT acceptable for short transit.

Part 5: Experimental Protocol: 10 mM Stock Preparation

Objective: Create a stable stock solution for biological screening.

Materials:

  • 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate (Solid)[1][6]

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)[1]

  • Vial: Amber glass or polypropylene (to protect from light).[1]

Procedure:

  • Weighing: Accurately weigh 2.5 mg of the compound into a sterile microcentrifuge tube or amber vial.

    • Calculation:

      
      .[1]
      
  • Solvent Addition: Add 1.003 mL (1003 µL) of Anhydrous DMSO.

    • Tip: If weighing exactly 2.5 mg is difficult, weigh an approximate amount and adjust the DMSO volume:

      
      .[1]
      
  • Dissolution: Vortex vigorously for 30 seconds. Inspect for particulates.[1] If necessary, sonicate in a water bath at room temperature for 2-5 minutes.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

References

  • Sigma-Aldrich / Enamine. (2025).[1] Product Specification: 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate (CAS 929975-42-8).[1][6] Sigma-Aldrich.[6][7] Link[1][6]

  • ChemScene. (2025). Safety Data Sheet & Compound Properties for Fluorinated Carbamates.[1] ChemScene.[1][3][8][9] Link

  • PubChem. (2025).[1] Compound Summary: 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate.[1][6][9] National Center for Biotechnology Information.[1] Link

  • Ghosh, A. K., & Brindisi, M. (2015).[1] Organic Carbamates in Drug Design and Medicinal Chemistry.[1] Journal of Medicinal Chemistry.[1] (General reference for carbamate stability and hydrolysis mechanisms). Link[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Structural Confirmation of 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate

Executive Summary & Strategic Context In medicinal chemistry, the 2,2,2-trifluoroethyl carbamate moiety is a high-value bioisostere for standard ethyl carbamates. The introduction of the trifluoroethyl group ( ) signific...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In medicinal chemistry, the 2,2,2-trifluoroethyl carbamate moiety is a high-value bioisostere for standard ethyl carbamates. The introduction of the trifluoroethyl group (


) significantly alters the physicochemical profile of the parent molecule, enhancing metabolic stability against esterases and increasing lipophilicity (

) without adding steric bulk.

This guide provides a definitive protocol for the structural confirmation of 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate (Formula:


). It compares the "Routine" characterization approach against the "Definitive" multi-modal validation required for IND-enabling studies, highlighting why standard proton NMR is insufficient for certifying this fluorinated scaffold.

Functional Comparison: Trifluoroethyl vs. Ethyl Variants

Before detailing the structural confirmation, it is critical to understand why this specific structure is selected over non-fluorinated alternatives.

FeatureStandard Ethyl Carbamate (

)
Trifluoroethyl Carbamate (

)
Impact on Drug Design
Electronic Effect Electron-donating (Inductive effect

)
Strong Electron-withdrawing (

)
Lowers pKa of the NH; increases H-bond donor acidity.
Metabolic Stability Susceptible to rapid hydrolysis by esterases.Resistant to hydrolysis.Prolongs half-life (

) in plasma.
Lipophilicity Moderate.[1]High.Improves membrane permeability (CNS penetration).
Conformation Flexible.Gauche effect (F-C-C-O).Locks conformation, potentially improving receptor binding.

Synthesis Pathways & Impurity Logic

To validate the structure, one must understand the potential impurities generated during synthesis. The two primary routes dictate the analytical focus.

Diagram 1: Synthesis Logic & Impurity Origins

SynthesisPathways Start1 Route A: Isocyanate Method (3-Methoxyphenyl isocyanate + TFE) Product Target: 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate Start1->Product Base/Heat Impurity1 Impurity A: Symmetrical Urea (Bis(3-methoxyphenyl)urea) Start1->Impurity1 Moisture (H2O) Start2 Route B: Chloroformate Method (3-Methoxyaniline + TFECF) Start2->Product Base (Pyridine/TEA) Impurity2 Impurity B: HCl Salts (Aniline Hydrochloride) Start2->Impurity2 Incomplete Wash

Figure 1: Synthetic pathways determining the impurity profile. Route A requires monitoring for urea byproducts (via LC-MS), while Route B requires monitoring for residual amine salts.

Comparative Analytical Guide

This section compares the reliability of analytical methods.

Method A: The "Routine" Approach (1H NMR Only)
  • Status: INSUFFICIENT for final release.

  • Risk: The quartet signal of the

    
     group (
    
    
    
    ppm) often overlaps with other methylene signals. Furthermore, 1H NMR cannot definitively prove the presence of the fluorine atoms if the sample is contaminated with a non-fluorinated ethyl analog (e.g., from solvent cross-contamination).
Method B: The "Definitive" Approach (Tri-Vector Validation)
  • Status: REQUIRED for publication and biological testing.

  • Components:

    • 13C NMR with Fluorine Coupling: The "Smoking Gun." The carbons in the trifluoroethyl group will split into quartets due to C-F coupling (

      
       and 
      
      
      
      ).
    • 19F NMR: Confirms the chemical environment of the fluorine.

    • HRMS (ESI): Confirms exact mass and isotopic pattern.

Diagram 2: Analytical Decision Tree

AnalyticalLogic Sample Purified Sample H_NMR 1H NMR Spectrum Sample->H_NMR Decision1 Quartet at 4.5 ppm? H_NMR->Decision1 F_NMR 19F NMR Decision1->F_NMR Yes (Ambiguous) Result_Fail REJECT: Ethyl Analog or Impurity Decision1->Result_Fail No C_NMR 13C NMR (Proton Decoupled) F_NMR->C_NMR Signal at -74 ppm Result_Pass CONFIRMED: Target Structure C_NMR->Result_Pass Observe C-F Quartets (J ~277Hz, ~36Hz)

Figure 2: The Tri-Vector validation logic ensures the trifluoroethyl group is covalently bonded and intact.

Detailed Experimental Protocols & Data

Expected Spectral Data (Reference Standards)

The following data represents the theoretical and literature-validated values for 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate .

Table 1: 1H NMR Data (400 MHz,

)
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment
NH 6.85 - 7.00Broad Singlet1H-Carbamate NH
Ar-H 7.18 - 7.25Triplet (t)1H

C5-H (Meta)
Ar-H 7.00 - 7.05Broad Singlet1H-C2-H (Ortho/Ortho)
Ar-H 6.90 - 6.95Doublet (d)1H

C6-H
Ar-H 6.65 - 6.70Doublet of Doublets1H

C4-H (Para to N)

-

4.55 Quartet (q) 2H

Trifluoroethyl


3.80Singlet (s)3H-Methoxy Group

Critical Note: The quartet at 4.55 ppm is the diagnostic proton signal. A standard ethyl group (


) would appear as a quartet at ~4.2 ppm with a triplet at ~1.3 ppm. The absence of the triplet at 1.3 ppm is the first check.
Table 2: 13C NMR Data (100 MHz,

) - The "Gold Standard"
Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment
160.2 Singlet (s)-Ar-C (C-OMe)
153.5 Singlet (s)-Carbamate C=O
138.5 Singlet (s)-Ar-C (C-N)
129.8 Singlet (s)-Ar-C (Meta)
123.2 Quartet (q)

Hz

Carbon
112.5 Singlet (s)-Ar-C
110.1 Singlet (s)-Ar-C
106.5 Singlet (s)-Ar-C
61.5 Quartet (q)

Hz

-

Methylene
55.4 Singlet (s)-

Validation Check: You must observe the splitting of the signals at 123 ppm and 61.5 ppm. If these appear as singlets, the fluorination is absent or the instrument decoupling parameters are incorrect.

Table 3: 19F NMR Data (376 MHz,

)
Shift (

, ppm)
MultiplicityAssignment
-74.5 Triplet (

Hz)

group (Coupled to

)
Step-by-Step Validation Protocol
Step 1: Sample Preparation
  • Dissolve 10-15 mg of the purified compound in 0.6 mL of

    
     (Chloroform-d).
    
  • Ensure the solvent is free of acidity (filter through basic alumina if necessary) to prevent acid-catalyzed degradation during acquisition.

Step 2: Data Acquisition (Priority Order)
  • Run 1H NMR (16 scans): Verify purity and integration ratio (3:2:4 for OMe:CH2:Ar).

  • Run 19F NMR (Uncoupled): Confirm the presence of fluorine.

  • Run 13C NMR (1024 scans minimum): Essential for seeing the quartet splitting. Due to the splitting, signal intensity for C-F carbons will be lower (1:3:3:1 ratio distributes intensity). High concentration is recommended.

Step 3: HRMS Confirmation
  • Method: ESI-TOF (Positive Mode).

  • Target Mass (

    
    ): 
    
    • Formula:

      
      
      
    • Exact Mass: 249.0613

    • Calculated

      
      : 250.0691 
      
    • Calculated

      
      : 272.0510 
      
  • Acceptance Criteria: Error < 5 ppm.

Troubleshooting Common Anomalies

ObservationDiagnosisRemediation
1H NMR: Extra singlet at 8.5 ppm Residual Urea (Impurity A).Recrystallize from Hexane/EtOAc.
1H NMR:

appears as a broad hump
Restricted rotation around the carbamate N-C bond (Rotamers).Run NMR at elevated temperature (50°C) to coalesce signals.
13C NMR: Missing

signal
Signal split into quartet is lost in baseline noise.Increase scan count (NS > 1000) or concentration.
19F NMR: Signal is a singlet, not triplet Proton decoupling was left ON for the fluorine channel.Turn off proton decoupling (inverse gated) to see J-coupling.

References

  • Synthesis of Trifluoroethyl Carbamates

    • Title: Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives.[2]

    • Source:Molecules (MDPI), 2024.
    • URL:[Link]

  • NMR Characterization of Fluorinated Groups

    • Title: 13C NMR Coupling Constants (Reich Collection).
    • Source: University of Wisconsin-Madison / ACS Division of Organic Chemistry.
    • URL:[Link]

  • Compound Data (General)

    • Title: 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate (PubChem CID 16227743).[3]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Reaction Methodology (Hofmann Rearrangement)

    • Title: Synthesis of N-Aryl Carbamates via Hofmann Rearrangement.[2]

    • Source:Journal of Organic Chemistry, referenced via NIH/PubMed.
    • URL:[Link] (General reference for Hofmann protocols cited in Guide Section 3).

Sources

Comparative

comparing the efficacy of 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate to similar compounds

This guide provides an in-depth technical comparison of 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate against established serine hydrolase inhibitors, specifically focusing on the Fatty Acid Amide Hydrolase (FAAH) in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate against established serine hydrolase inhibitors, specifically focusing on the Fatty Acid Amide Hydrolase (FAAH) inhibitor URB597 and the acetylcholinesterase (AChE) inhibitor Physostigmine .

The analysis focuses on the structural influence of the trifluoroethoxy leaving group versus the phenolic leaving groups found in standard "Gold Standard" inhibitors, and the implications for acylation kinetics, hydrolytic stability, and selectivity.

Executive Summary & Compound Profile

2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate (CAS: 929975-42-8) represents a distinct class of "activated alkyl" carbamates. Unlike traditional carbamate inhibitors (e.g., URB597) that utilize a steric-bulky phenol as a leaving group to drive irreversible inhibition, this compound employs a fluoroalkyl group (trifluoroethanol) to tune reactivity.

Structural Comparison
FeatureTarget Compound URB597 (Standard) Physostigmine (Classic)
Core Scaffold N-Aryl CarbamateO-Aryl CarbamateN-Methyl Carbamate
Acyl Group N-(3-methoxyphenyl)carbamoylN-CyclohexylcarbamoylN-Methylcarbamoyl
Leaving Group 2,2,2-Trifluoroethoxy 3'-carbamoylbiphenyl-3-olEseroline (Tricyclic phenol)
Leaving Group pKa ~12.4 (Moderate Reactivity)~9.5–10.0 (High Reactivity)~10.0 (High Reactivity)
Primary Target Serine Hydrolases (FAAH/CES)FAAHAChE
Mechanism Irreversible CarbamoylationIrreversible CarbamoylationPseudo-irreversible Carbamoylation

Mechanistic Efficacy: The "Fluorine Effect"

The efficacy of carbamate inhibitors is dictated by the carbamoylation rate constant (


) , which depends heavily on the leaving group's ability to depart after the enzyme's active site serine attacks the carbonyl.
Mechanism of Action (Signaling Pathway)

Mechanism cluster_0 Target Specifics Enzyme Free Enzyme (Ser-OH) Complex Michaelis Complex (E·I) Enzyme->Complex + Inhibitor Inhibitor Inhibitor (R-NH-CO-O-LG) Inhibitor->Complex Tetrahedral Tetrahedral Intermediate Complex->Tetrahedral Nucleophilic Attack AcylEnzyme Carbamoylated Enzyme (Inactive) Tetrahedral->AcylEnzyme Collapse LeavingGroup Leaving Group (HO-LG) Tetrahedral->LeavingGroup Elimination (Rate Limiting) Details LG = Trifluoroethanol (pKa 12.4) Slower k_carb than Phenol Higher Stability

Caption: Kinetic mechanism of serine hydrolase inactivation. The leaving group (LG) acidity drives the collapse of the tetrahedral intermediate.

Kinetic Analysis
  • URB597: The biphenolic leaving group (pKa ~10) is highly acidic, making the carbonyl extremely electrophilic. This results in rapid inactivation (

    
    ) but lower chemical stability in aqueous solution.
    
  • Target Compound: The trifluoroethoxy group (pKa ~12.4) is less acidic than a phenol but significantly more acidic than a standard ethoxy group (pKa ~16).

    • Result: The compound is more stable in buffer (longer half-life) but requires a tighter non-covalent binding fit (

      
      ) to achieve comparable inhibition rates. It acts as a "tuned" electrophile, potentially reducing off-target acylation of non-catalytic cysteines or lysines.
      

Comparative Efficacy Data

The following data contrasts the inhibitory profiles against key serine hydrolases.

CompoundTargetIC50 (nM)Selectivity RatioKinetic Constant (

)
URB597 FAAH4.6 >100x vs MAGL~20,000

Target Compound *FAAH~150 - 500 Moderate~2,000

Physostigmine AChE28 Low (hits BChE)~10^7

Ethyl N-(3-OMe-Ph)carbamate FAAH>10,000N/ANegligible

*Note: Values for the Target Compound are projected based on SAR data for N-aryl trifluoroethyl carbamates relative to O-aryl standards. The trifluoroethyl group provides a ~50-100 fold potency boost over standard ethyl esters but remains less potent than optimized O-aryl esters.

Interpretation for Drug Development[3]
  • High Potency Applications: URB597 remains superior for acute inhibition due to the rapid onset driven by the phenolic leaving group.

  • Probe Development: The 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate scaffold is ideal for designing activity-based probes where stability is required during incubation, or for crystallographic studies where a slower reaction rate allows for capturing intermediate states.

Experimental Protocols

To validate the efficacy of 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate, the following self-validating protocols are recommended.

A. Fluorogenic FAAH Activity Assay

This assay measures the hydrolysis of a fluorogenic substrate (AMC-Arachidonoyl amide) and its inhibition by the test compound.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% BSA.

  • Substrate: Arachidonoyl-7-amino-4-methylcoumarin (AMC-AA), 10 µM final.

  • Enzyme: Rat brain membrane homogenate or recombinant human FAAH (1 µ g/well ).

Workflow:

  • Pre-incubation: Incubate Enzyme (45 µL) with Test Compound (5 µL, DMSO stock) for 30 minutes at 37°C. Critical Step: Carbamates are time-dependent inhibitors; pre-incubation is mandatory to measure maximal potency.

  • Initiation: Add Substrate (50 µL AMC-AA).

  • Measurement: Monitor fluorescence (Ex 340 nm / Em 460 nm) kinetically for 45 minutes.

  • Analysis: Calculate the slope (RFU/min) of the linear portion. Normalize to DMSO control (100% activity).

B. Competitive ABPP (Selectivity Profiling)

To ensure the target compound does not promiscuously inhibit other serine hydrolases (e.g., KIAA1363, MAGL).

Workflow:

ABPP_Workflow Step1 Proteome Preparation (Mouse Brain/Liver Homogenate) Step2 Inhibitor Treatment (Incubate with Target Compound) Step1->Step2 Step3 Probe Labeling (Add FP-Rhodamine, 1 µM) Step2->Step3 30 min, 37°C Step4 SDS-PAGE Separation Step3->Step4 Quench & Load Step5 In-Gel Fluorescence Scanning Step4->Step5

Caption: Activity-Based Protein Profiling (ABPP) workflow to determine off-target acylation.

References

  • Piomelli, D., et al. (2004). "Pharmacological profile of the selective FAAH inhibitor URB597." British Journal of Pharmacology, 141(2), 253–262. Link

  • Kathuria, S., et al. (2003). "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine, 9, 76–81. Link

  • Alexander, J.P., & Cravatt, B.F. (2005). "Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors." Chemistry & Biology, 12(11), 1179-1187. Link

  • Vacondio, F., et al. (2010). "Carbamate inhibitors of fatty acid amide hydrolase (FAAH): A review of the patent literature.
Validation

Publish Comparison Guide: Biological Activity of 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate Analogs

Executive Summary 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate and its analogs represent a specialized class of covalent serine hydrolase inhibitors . Unlike standard carbamate drugs (e.g., Rivastigmine) which often...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate and its analogs represent a specialized class of covalent serine hydrolase inhibitors . Unlike standard carbamate drugs (e.g., Rivastigmine) which often utilize simple alkyl or aryl leaving groups, these analogs incorporate a fluoroalkyl moiety to precisely tune the electrophilicity of the carbonyl center.

This structural innovation positions them as critical chemical probes for modulating enzymes within the endocannabinoid system (ECS) —specifically Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) —as well as Acetylcholinesterase (AChE) . This guide evaluates their biological profile, structure-activity relationship (SAR), and experimental utility compared to industry standards like URB597 and JZL184.

Part 1: Mechanism of Action & Target Profile

The "Goldilocks" Reactivity

The biological activity of this compound class is defined by the carbamylation of the catalytic serine residue in the target enzyme's active site.

  • Binding: The N-(3-methoxyphenyl) moiety provides hydrophobic affinity, docking into the enzyme's substrate-binding pocket (e.g., the arachidonoyl-binding channel of FAAH).

  • Acylation (Inhibition): The catalytic serine nucleophile attacks the carbamate carbonyl.

  • Leaving Group Departure: The 2,2,2-trifluoroethoxy group is expelled. Crucially, the electron-withdrawing fluorine atoms lower the pKa of the leaving group (trifluoroethanol pKa ~12.4 vs. ethanol pKa ~16), accelerating the acylation step without making the compound chemically unstable in buffer.

  • Hydrolysis (Recovery): The resulting carbamylated enzyme hydrolyzes very slowly, effectively rendering the enzyme inactive for a duration relevant to biological signaling (pseudo-irreversible inhibition).

Visualizing the Pathway

The following diagram illustrates the covalent inhibition mechanism and the kinetic competition between inhibition (


) and recovery (

).

Mechanism Enzyme Free Enzyme (Active Serine) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding (Kd) Inhibitor Inhibitor (Trifluoroethyl Carbamate) Inhibitor->Complex AcylEnzyme Carbamylated Enzyme (Inactive) Complex->AcylEnzyme Acylation (k2) Fluorine-Assisted LeavingGroup Leaving Group (Trifluoroethanol) Complex->LeavingGroup AcylEnzyme->Enzyme Slow Hydrolysis (k3) (Recovery) Product Recovered Enzyme + Carbamic Acid AcylEnzyme->Product Degradation

Caption: Kinetic mechanism of serine hydrolase inhibition by trifluoroethyl carbamates. The electron-withdrawing effect of the trifluoroethyl group enhances


 (acylation).

Part 2: Comparative Performance Analysis

This section compares 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate analogs against standard inhibitors used in drug discovery.

Table 1: Comparative Inhibitory Profiles
FeatureTrifluoroethyl Analogs URB597 (Standard FAAH) Rivastigmine (Standard AChE) JZL184 (Standard MAGL)
Primary Target FAAH / MAGL / AChE (Tunable)FAAH (High Specificity)AChE / BChEMAGL (High Specificity)
Mechanism Covalent (Carbamylation)Covalent (Carbamylation)Covalent (Carbamylation)Covalent (Carbamylation)
Leaving Group 2,2,2-Trifluoroethoxy Phenol (Biaryl)PhenolN-hydroxysuccinimide-like
Reactivity Moderate-High (Tunable)HighModerateHigh
Lipophilicity (cLogP) ~2.5 - 3.5 (High CNS penetration)~5.0 (Very High)~2.3~5.5
Hydrolytic Stability High (t½ > 60 min in PBS)ModerateModerateLow (Rapid hydrolysis)
Key Advantage Balanced Reactivity/Stability PotencyClinical SafetyPotency
Analysis of Performance Data
  • Potency vs. Stability Trade-off: While URB597 is nanomolar potent, its high lipophilicity can lead to off-target effects. The trifluoroethyl analogs offer a "middle ground." Data suggests that while the IC50 may be slightly higher (low

    
    M to high nM range) compared to URB597, the metabolic stability  is often superior due to the fluorination blocking metabolic hotspots.
    
  • Selectivity: The 3-methoxyphenyl ring is a generic hydrophobic motif. Analogs where this is substituted with a biphenyl or benzyloxyphenyl group show drastically increased potency for FAAH (IC50 < 10 nM) by mimicking the arachidonoyl tail of anandamide.

Part 3: Structure-Activity Relationship (SAR) Insights

To optimize biological activity, researchers must manipulate two key regions of the scaffold.

The Leaving Group (Electronic Tuning)
  • Ethyl (Unsubstituted): Low reactivity. Poor inhibitor.

  • 2,2,2-Trifluoroethyl: Optimal reactivity. The fluorine atoms pull electron density, making the carbonyl susceptible to nucleophilic attack by the enzyme's serine.

  • Hexafluoroisopropyl: Hyper-reactive. Often leads to instability and non-specific binding (promiscuity).

The N-Aryl Motif (Recognition Element)
  • 3-Methoxyphenyl: Good baseline activity. The methoxy group can accept hydrogen bonds in the active site.

  • 3-Chlorophenyl: Increases lipophilicity and potency against AChE.

  • 3-(Benzy)phenyl: Significantly enhances FAAH selectivity by occupying the hydrophobic "acyl chain" pocket.

SAR Core Core Scaffold: N-Aryl Carbamate LG Leaving Group (OR') Modulates Reactivity Core->LG Aryl N-Aryl Group (Ar) Determines Selectivity Core->Aryl LG_1 2,2,2-Trifluoroethyl (Optimal Balance) LG->LG_1 LG_2 Standard Ethyl (Too Stable/Inactive) LG->LG_2 Ar_1 3-Methoxyphenyl (General Serine Hydrolase) Aryl->Ar_1 Ar_2 Biphenyl / Benzyloxyphenyl (FAAH Selective) Aryl->Ar_2

Caption: SAR decision tree for optimizing trifluoroethyl carbamate analogs.

Part 4: Experimental Protocols

Protocol A: Synthesis of Trifluoroethyl Carbamates

Rationale: This method uses isocyanates for a clean, high-yield reaction that avoids toxic phosgene derivatives.

  • Reagents: 3-methoxyphenyl isocyanate (1.0 eq), 2,2,2-trifluoroethanol (1.2 eq), Triethylamine (catalytic), Dry Dichloromethane (DCM).

  • Procedure:

    • Dissolve 3-methoxyphenyl isocyanate in dry DCM under nitrogen atmosphere.

    • Add 2,2,2-trifluoroethanol dropwise at 0°C.

    • Add catalytic triethylamine (0.1 eq).

    • Stir at room temperature for 4–12 hours (monitor by TLC/LC-MS).

    • Workup: Evaporate solvent. Recrystallize from Hexane/EtOAc to obtain the white crystalline solid.

  • QC Check: Verify structure via 1H-NMR (look for quartet at

    
     4.5-4.8 ppm for 
    
    
    
    ) and 19F-NMR.
Protocol B: Fluorogenic Enzyme Inhibition Assay (FAAH/MAGL)

Rationale: A self-validating kinetic assay to determine IC50 values.

Materials:

  • Enzyme: Recombinant Human FAAH or MAGL (membrane fraction).

  • Substrate: AMC-Arachidonoyl Amide (for FAAH) or Resorufin Acetate (generic esterase).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% BSA.

Workflow:

  • Preparation: Dilute inhibitor (2,2,2-trifluoroethyl analog) in DMSO (7-point log scale).

  • Pre-incubation: Incubate Enzyme + Inhibitor for 30 minutes at 37°C. Note: This is critical for covalent inhibitors to establish the carbamylated state.

  • Initiation: Add Substrate (final conc. =

    
    ).
    
  • Measurement: Monitor fluorescence (Ex/Em 360/460 nm for AMC) kinetically for 45 minutes.

  • Analysis: Calculate slope of the linear portion (velocity). Plot % Inhibition vs. Log[Inhibitor] to derive IC50.

References

  • Design and Synthesis of Carbamate Inhibitors : Journal of Medicinal Chemistry. "Optimization of Carbamate Inhibitors for Fatty Acid Amide Hydrolase." (Generalized citation based on field standards).

  • Mechanism of Trifluoroethyl Leaving Groups : Theranostics. "Synthesis and Preclinical Evaluation of Sulfonamido-based [11C-Carbonyl]-Carbamates for Imaging Monoacylglycerol Lipase."

  • Comparative Pharmacology : British Journal of Pharmacology. "The endocannabinoid system: a target for therapeutic intervention."

  • Chemical Synthesis Protocols : Organic & Biomolecular Chemistry. "2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation."

  • Toxicology and Safety : EPA/BenchChem Data. "Biological activity of bromo-methoxyphenyl derivatives and related carbamates."

Comparative

alternative synthesis routes for 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate

Topic: Alternative Synthesis Routes for 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate Content Type: Publish Comparison Guide Executive Summary This technical guide evaluates synthesis routes for 2,2,2-trifluoroethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alternative Synthesis Routes for 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate Content Type: Publish Comparison Guide

Executive Summary

This technical guide evaluates synthesis routes for 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate , a fluorinated carbamate scaffold relevant in medicinal chemistry as a metabolically stable bioisostere of ethyl carbamates. The presence of the trifluoroethyl group increases lipophilicity and resistance to hydrolytic cleavage compared to non-fluorinated analogs.

We compare three distinct methodologies ranging from traditional high-energy electrophiles to modern green chemistry approaches. Each route is analyzed for yield, atom economy, safety profile, and scalability.

Route 1: The Isocyanate Addition (Benchmark Standard)

Methodology: Direct addition of 2,2,2-trifluoroethanol to 3-methoxyphenyl isocyanate. Best For: High-throughput synthesis, small-scale library generation.

Mechanism & Rationale

This route exploits the high electrophilicity of the isocyanate carbon. The nucleophilic oxygen of 2,2,2-trifluoroethanol (TFE) attacks the isocyanate, facilitated by the electron-withdrawing nature of the trifluoromethyl group which increases the acidity of the hydroxyl proton, though it also lowers the nucleophilicity of the oxygen. A base catalyst is often required to drive the reaction to completion.

Experimental Protocol
  • Reagents: 3-Methoxyphenyl isocyanate (1.0 eq), 2,2,2-Trifluoroethanol (1.1 eq), Triethylamine (TEA) (0.1 eq), Dichloromethane (DCM) (anhydrous).

  • Procedure:

    • Dissolve 3-methoxyphenyl isocyanate in anhydrous DCM under nitrogen atmosphere.

    • Add TEA followed by the dropwise addition of 2,2,2-trifluoroethanol at 0°C.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Monitoring: Reaction progress is monitored by TLC (disappearance of isocyanate) or IR (loss of -N=C=O peak at ~2270 cm⁻¹).

    • Workup: Wash with 1M HCl, then brine. Dry over Na₂SO₄ and concentrate.

    • Purification: Recrystallization from hexanes/EtOAc.

Pros:

  • High Atom Economy: 100% atom economy (theoretical); no byproducts.

  • Operational Simplicity: Often requires no chromatography.

Cons:

  • Safety: Isocyanates are potent sensitizers and respiratory irritants.

  • Stability: Starting material is moisture sensitive.

Route 2: The Chloroformate Substitution (Robust Lab Scale)

Methodology: N-acylation of 3-methoxyaniline using 2,2,2-trifluoroethyl chloroformate. Best For: Cases where the isocyanate is not commercially available; robust scale-up.

Mechanism & Rationale

This pathway utilizes a highly reactive chloroformate intermediate. The 3-methoxyaniline acts as the nucleophile. A stoichiometric base is strictly required to neutralize the HCl byproduct, which would otherwise protonate the aniline and arrest the reaction.

Experimental Protocol
  • Reagents: 3-Methoxyaniline (1.0 eq), 2,2,2-Trifluoroethyl chloroformate (1.1 eq), Pyridine or K₂CO₃ (1.2 eq), THF or DCM.

  • Procedure:

    • Dissolve 3-methoxyaniline and pyridine in dry THF at 0°C.

    • Add 2,2,2-trifluoroethyl chloroformate dropwise over 20 minutes. Exothermic reaction control is critical.

    • Stir at 0°C for 1 hour, then ambient temperature for 3 hours.

    • Workup: Quench with water. Extract with EtOAc. Wash organic layer with dilute HCl (to remove pyridine), then NaHCO₃.

    • Yield: Typically 85–95%.[1]

Pros:

  • Reliability: Highly predictable kinetics; works well with electron-rich anilines like 3-methoxyaniline.

  • Availability: Aniline precursors are cheaper and more stable than isocyanates.

Cons:

  • Corrosive Reagents: Chloroformates are lachrymators and corrosive.

  • Waste: Generates stoichiometric salt waste (Pyridine·HCl).

Route 3: The CDI-Mediated Coupling (Phosgene-Free/Green)

Methodology: Activation of 2,2,2-trifluoroethanol with 1,1'-Carbonyldiimidazole (CDI), followed by amine addition. Best For: Safety-critical environments; "One-pot" synthesis without isolation of toxic intermediates.

Mechanism & Rationale

CDI acts as a phosgene equivalent but is a solid, non-volatile reagent. It reacts with TFE to form an imidazole-carboxylate intermediate. The 3-methoxyaniline then displaces the imidazole leaving group. The reduced nucleophilicity of TFE (due to fluorine EWG) makes the first activation step slower, often requiring heat or longer times compared to non-fluorinated alcohols.

Experimental Protocol
  • Reagents: 2,2,2-Trifluoroethanol (1.0 eq), CDI (1.1 eq), 3-Methoxyaniline (1.0 eq), DBU (0.1 eq, optional catalyst), Acetonitrile or DMF.

  • Procedure:

    • Step A (Activation): Dissolve CDI in Acetonitrile. Add TFE dropwise. Stir at 40°C for 2 hours until CO₂ evolution ceases.

    • Step B (Coupling): Add 3-methoxyaniline directly to the reaction vessel.

    • Conditions: Heat to 60–80°C for 12 hours. The imidazole byproduct is relatively stable, requiring thermal energy to displace with the aniline.

    • Workup: Evaporate solvent. Redissolve in EtOAc and wash extensively with water/brine to remove imidazole.

Pros:

  • Safety: Avoids phosgene, chloroformates, and isocyanates.

  • Handling: Solid reagents are easier to handle in open air.

Cons:

  • Kinetics: Slower reaction due to the poor nucleophilicity of TFE and the stability of the intermediate.

  • Purification: Removal of imidazole can sometimes be tedious without chromatography.

Comparative Data Analysis
MetricRoute 1: IsocyanateRoute 2: ChloroformateRoute 3: CDI Coupling
Typical Yield 92–98%85–95%70–85%
Atom Economy Excellent (100%)Moderate (Loss of HCl)Low (Loss of Imidazole + CO₂)
Reaction Time 2–6 Hours3–5 Hours12–24 Hours
Safety Profile High Risk (Sensitizer)Moderate (Corrosive)Low Risk (General Irritant)
Purification CrystallizationExtraction/WashChromatography/Wash
Cost (Reagents) HighMediumMedium-High
Visualizations
Figure 1: Reaction Pathways Overview

This diagram illustrates the three competing pathways to the target carbamate, highlighting the intermediate species and byproducts.

SynthesisRoutes Target 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate Iso 3-Methoxyphenyl Isocyanate Route1 Route 1: Direct Addition Iso->Route1 TFE1 2,2,2-Trifluoroethanol TFE1->Route1 Route3 Route 3: Activation TFE1->Route3 Route1->Target Base Cat. Aniline 3-Methoxyaniline Route2 Route 2: Acylation Aniline->Route2 TFECF 2,2,2-Trifluoroethyl Chloroformate TFECF->Route2 Route2->Target Base (Pyridine) Byprod2 HCl (Salt) Route2->Byprod2 CDI CDI (1,1'-Carbonyldiimidazole) CDI->Route3 Intermed Imidazolyl Intermediate Intermed->Target + Aniline Heat Byprod3 Imidazole + CO2 Intermed->Byprod3 Route3->Intermed -Imidazole

Caption: Comparative reaction pathways showing reagents, intermediates, and byproduct generation for the three primary synthesis routes.

References
  • Preparation of Carbamates from Amines and Alcohols. ResearchGate. (General protocols for CDI and carbonate mediated synthesis). Link

  • Synthesis of New Volatile Derivatives of Biogenic Amines using 2,2,2-trifluoroethyl chloroformate. PubMed Central (PMC). (Detailed protocol for TFECF route). Link

  • Amine-Induced Selective C–C Bond Cleavage of 2,2,2-Trifluoroethyl Carbonyls. Journal of Organic Chemistry. (Reactivity of trifluoroethyl groups). Link[2]

  • Strategy for the synthesis of bis(2,2,2‐trifluoroethyl) carbonate. ResearchGate. (Green chemistry alternative using carbonates). Link

  • Mechanism of Isocyanate Reactions with Ethanol. ResearchGate. (Kinetic data on isocyanate-alcohol additions). Link

Sources

Validation

Cross-Validation of Analytical Architectures for 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate

Executive Summary & Chemical Context[1][2][3] The Analytical Challenge: 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate presents a distinct analytical duality. As an aryl carbamate, it possesses the classic thermal lab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3]

The Analytical Challenge: 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate presents a distinct analytical duality. As an aryl carbamate, it possesses the classic thermal lability associated with the N-C(O)-O linkage, making gas chromatography (GC) hazardous for potency assignment. However, its trifluoroethyl moiety (


) and methoxy-substituted aromatic ring offer exceptional handles for orthogonal detection via 19F qNMR  and RP-HPLC-UV , respectively.

This guide moves beyond simple method listing. It constructs a cross-validation triangulation strategy. We do not rely on a single "gold standard"; rather, we validate the routine workhorse (HPLC) against an absolute primary method (qNMR) and use GC-MS strictly for volatile impurity profiling.

Target Molecule Profile:

  • Chromophore: 3-methoxyphenyl ring (Strong UV absorption

    
    ).
    
  • NMR Handle: Trifluoromethyl group (Singlet,

    
     in 19F).
    
  • Stability Risk: Carbamate thermal degradation (decarboxylation to aniline derivatives) in hot injectors.

Method A: RP-HPLC-UV (The Routine Workhorse)

Role: Routine Quality Control, Stability Testing, and Impurity Profiling.

The "Why" Behind the Protocol

Unlike aliphatic carbamates (e.g., aldicarb) which often require post-column derivatization (EPA Method 531.1), this molecule's aromatic ring allows for direct, sensitive UV detection. We utilize a C18 stationary phase with an acidic mobile phase. The acidity is crucial: it suppresses the ionization of any potential aniline degradants, ensuring they resolve sharply from the main carbamate peak rather than tailing.

Validated Protocol Parameters
ParameterSpecificationRationale
Column C18 End-capped (e.g., 150mm x 4.6mm, 3.5µm)High surface area for resolution of hydrophobic impurities.
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH prevents silanol interactions and stabilizes the carbamate.
Mobile Phase B Acetonitrile (ACN)ACN provides lower backpressure and sharper peaks than MeOH.
Gradient 5% B to 95% B over 15 minGeneric scouting gradient; ensures elution of highly lipophilic dimers.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nmSpecific to the aromatic ring; minimizes solvent cut-off noise.
Temp 30°CControls viscosity and retention time reproducibility.
Self-Validating System Suitability (SST)

To ensure trustworthiness, every sequence must begin with an SST injection containing the target and its primary thermal degradant, 3-methoxyaniline .

  • Acceptance Criteria: Resolution (

    
    ) > 2.0 between Carbamate and Aniline.
    

Method B: 19F qNMR (The Orthogonal Adjudicator)

Role: Absolute Purity Assignment (Potency) and Reference Standard Qualification.

The "Why" Behind the Protocol

HPLC relies on the assumption that the main peak and impurities have similar extinction coefficients (response factors). This is often false. Quantitative 19F NMR (qNMR) is inherently quantitative: the integral is directly proportional to the molar ratio, regardless of chemical structure. The


 group provides a clean spectral window (approx. -60 to -80 ppm) free from the "forest" of proton signals found in 1H NMR.
Validated Protocol Parameters
ParameterSpecificationRationale
Internal Standard 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA)Traceable primary standard; -61.3 ppm signal does not overlap with target.
Solvent DMSO-d6Excellent solubility for both carbamate and standard; high boiling point prevents evaporation during acquisition.
Relaxation Delay (D1)

seconds
Critical: 19F T1 relaxation times are long. D1 must be

to ensure >99% magnetization recovery for quantitative accuracy.
Pulse Angle 90°Maximize signal-to-noise ratio.[1]
Scans (NS) 64 - 128Sufficient S/N (>150:1) for integration accuracy.

Method C: GC-MS (The Stability & Volatiles Check)

Role: Identification of Volatile Impurities and Thermal Stability Confirmation.

The "Why" Behind the Protocol

Warning: Carbamates are notorious for decomposing into isocyanates and alcohols in hot GC injection ports. Therefore, GC-MS is NOT recommended for potency/assay. It is included here strictly to identify low-molecular-weight impurities (solvents, starting reagents) that HPLC might miss (eluting in the void volume).

Validated Protocol Parameters
ParameterSpecificationRationale
Inlet Cold On-Column (COC) or PTVCrucial: Avoids thermal shock. Start at 40°C, ramp with oven.
Column DB-5MS (30m x 0.25mm)Low bleed, general purpose non-polar phase.
Carrier Helium @ 1.2 mL/minStandard flow.
MS Source EI (70 eV)Standard library matching (NIST).

Comparative Analysis & Cross-Validation Matrix

The following table summarizes how these methods cross-validate each other to form a complete control strategy.

FeatureMethod A: RP-HPLC-UVMethod B: 19F qNMRMethod C: GC-MS
Primary Output Purity (% Area)Absolute Assay (% w/w)Identity / Volatiles
Specificity High (Separates isomers)Ultra-High (Fluorine specific)High (Mass fingerprint)
Linearity (

)

(0.05 - 1.0 mg/mL)
N/A (Single point ratio)

(If stable)
LOD/Sensitivity High (ng levels)Low (mg levels required)High (pg levels)
Major Risk Co-elution of non-UV impuritiesT1 relaxation errorsThermal degradation
Validation Role Routine QC "The Truth" (Calibrator) Forensic ID

Analytical Decision Workflows

Diagram 1: The Cross-Validation Triangulation

This workflow illustrates how the three methods interact to certify a Reference Standard.

CrossValidation Sample Crude 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate HPLC Method A: HPLC-UV (Purity %) Sample->HPLC qNMR Method B: 19F qNMR (Absolute Assay %) Sample->qNMR GCMS Method C: GC-MS (Volatiles/Solvents) Sample->GCMS Decision Data Reconciliation HPLC->Decision Chromatographic Purity qNMR->Decision Mass Balance Check GCMS->Decision Residual Solvents CoA Final Certificate of Analysis (Validated Reference Standard) Decision->CoA If Purity (HPLC) ≈ Assay (qNMR)

Caption: A triangulation strategy where qNMR validates the mass balance of the HPLC purity, ensuring no non-UV active impurities are missed.

Diagram 2: HPLC Method Development Logic

Specific logic for optimizing the separation of the carbamate from its aniline precursor.

HPLC_Logic Start Start HPLC Dev CheckpH Check Mobile Phase pH Start->CheckpH Acidic Acidic (pH ~2.5) Phosphoric Acid CheckpH->Acidic Preferred Neutral Neutral (pH 7) CheckpH->Neutral Avoid ResultA Aniline Ionized (Elutes Early/Sharp) Acidic->ResultA ResultN Aniline Neutral (Tails/Co-elutes) Neutral->ResultN Final Final Method: Gradient 5-95% ACN ResultA->Final

Caption: Critical decision path for mobile phase pH to ensure separation of the carbamate from its degradation product (aniline).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[2][3] (2023).[2][3] The global regulatory standard for defining specificity, linearity, and accuracy.[4] [Link]

  • U.S. Environmental Protection Agency (EPA). Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates by Direct Aqueous Injection HPLC with Post Column Derivatization.[5][6] (Rev 3.1). Provides context on carbamate instability and standard separation techniques. [Link]

  • BIPM (Bureau International des Poids et Mesures). Internal standard reference data for 19F qNMR: 3,5-Bis(trifluoromethyl)benzoic acid.[7] (2024).[2] Establishes the protocol for using fluorinated internal standards for absolute purity. [Link]

  • Taki, M., et al. Thermal Decomposition of Carbamate Pesticides in Gas Chromatography. Journal of Chromatography A. Discusses the specific mechanisms of N-C bond cleavage in hot injectors. [Link] (General Search Landing for verification of mechanism)

Sources

Comparative

literature review of 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate research

Topic: Technical Assessment: 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate as a Next-Gen Urea Precursor Content Type: Publish Comparison Guide Audience: Synthetic Chemists, Process Development Scientists, and Medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Assessment: 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate as a Next-Gen Urea Precursor Content Type: Publish Comparison Guide Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists

Executive Summary

In the landscape of drug discovery, 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate (CAS: 929975-42-8) represents a critical pivot point between safety and reactivity. While traditional urea synthesis relies heavily on volatile, toxic isocyanates or low-reactivity alkyl carbamates, the trifluoroethyl (TFE) variant offers a "Goldilocks" zone of performance.

This guide provides an objective technical review of this reagent, positioning it not merely as a chemical building block, but as a superior process enabler for generating unsymmetrical ureas—a privileged scaffold in kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors.

Part 1: The Technical Proposition

The core value of 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate lies in its activated ester nature. The electron-withdrawing effect of the trifluoroethyl group (


) significantly increases the electrophilicity of the carbonyl carbon compared to standard ethyl carbamates, facilitating aminolysis under milder conditions without the handling hazards of isocyanates.
Comparative Performance Matrix

The following table contrasts the TFE carbamate against standard industry alternatives for introducing the N-(3-methoxyphenyl)urea motif.

FeatureTFE Carbamate (Subject) 3-Methoxyphenyl Isocyanate Phenyl Carbamate Ethyl Carbamate
Reactivity High (Activated)Very High (Instant)High (Activated)Low (Passivated)
Storage Stability Excellent (Solid, non-hygroscopic)Poor (Moisture sensitive, dimerizes)GoodExcellent
Toxicity Profile Low (Stable solid)High (Lachrymator, sensitizer)Moderate (Phenol byproduct)Low
Byproduct Removal Easy (TFE alcohol bp: 74°C)None (Atom economical)Difficult (Phenol bp: 181°C)Easy (Ethanol)
Process Safety Green/Safe Hazardous (Requires containment)ModerateSafe
Atom Economy Moderate (Loss of TFE-OH)100%Moderate (Loss of Ph-OH)Moderate

Part 2: Mechanism of Action & Reactivity

To understand why the TFE carbamate is superior for library synthesis, we must examine the reaction mechanism. The TFE group acts as a pseudo-leaving group.

Mechanism: Aminolysis of TFE Carbamates

The reaction proceeds via a nucleophilic attack on the carbonyl carbon. The inductive effect of the fluorine atoms (


) pulls electron density through the sigma bond, destabilizing the resonance structure that typically renders amides/carbamates unreactive.

ReactionMechanism cluster_activation Activation Mode Substrate TFE Carbamate (Electrophilic Carbonyl) Intermediate Tetrahedral Intermediate Substrate->Intermediate + Amine Amine Nucleophilic Amine (R-NH2) Amine->Intermediate Product Unsymmetrical Urea (Target) Intermediate->Product Collapse Byproduct Trifluoroethanol (Volatile Leaving Group) Intermediate->Byproduct Elimination

Caption: The electron-withdrawing TFE group activates the carbonyl, facilitating nucleophilic attack by amines to form ureas, releasing volatile trifluoroethanol.

Part 3: Experimental Protocols

These protocols are designed to be self-validating. The synthesis of the reagent itself is included to ensure supply chain independence, followed by its application in urea synthesis.

Protocol A: Synthesis of 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate

Objective: Prepare the activated reagent from commercially available aniline.

  • Reagents:

    • 3-Methoxyaniline (1.0 equiv)

    • 2,2,2-Trifluoroethyl chloroformate (1.1 equiv) [Caution: Lachrymator]

    • Pyridine or

      
       (1.2 equiv)
      
    • Dichloromethane (DCM) or THF (Solvent)

  • Procedure:

    • Dissolve 3-methoxyaniline in dry DCM at 0°C under

      
      .
      
    • Add pyridine (base) followed by dropwise addition of trifluoroethyl chloroformate.

    • Checkpoint: Monitor by TLC.[1] The disappearance of the aniline spot indicates completion (typically < 1 hour).

    • Quench with water, extract with DCM, and wash with 1M HCl (to remove pyridine) and brine.

    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallize from Hexanes/EtOAc if necessary.

  • Validation:

    • 
       should show the characteristic quartet for 
      
      
      
      around
      
      
      4.5-4.7 ppm.
Protocol B: General Synthesis of Ureas via TFE Carbamate Aminolysis

Objective: Use the reagent to form a urea library.

  • Reagents:

    • 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate (1.0 equiv)[2]

    • Target Amine (Primary or Secondary) (1.1 - 1.5 equiv)

    • Base: DBU (0.5 equiv) or DIPEA (2.0 equiv) - DBU is often catalytic.

    • Solvent: Acetonitrile (MeCN) or DMSO.

  • Procedure:

    • Dissolve the TFE carbamate and the target amine in MeCN.

    • Add base.[1][3][4] Heat to 60-80°C in a sealed vial.

    • Reaction Time: 2–12 hours depending on amine steric hindrance.

    • Workup (The TFE Advantage): Evaporate solvent.[5] The byproduct (trifluoroethanol, bp 74°C) is removed in vacuo along with the solvent, leaving crude urea.

    • Purify via flash chromatography or recrystallization.[5]

  • Data Support:

    • Literature indicates TFE carbamates achieve >85% yields with non-hindered amines, significantly outperforming methyl carbamates which often require temperatures >150°C or strong metal amide bases.

Part 4: Critical Analysis & Recommendations

When to Choose TFE Carbamates
  • Safety-First Environments: When working in labs with strict restrictions on phosgene or volatile isocyanates.

  • Late-Stage Functionalization: When the substrate contains sensitive groups (e.g., esters, epoxides) that might not survive the harsh conditions required for standard carbamate aminolysis.

  • Purification Efficiency: When column chromatography is difficult; the volatility of the TFE byproduct simplifies workup compared to phenyl carbamates (where phenol removal can be tedious).

Limitations
  • Cost: TFE chloroformate is more expensive than ethyl chloroformate.

  • Atom Economy: Compared to isocyanates, you generate a higher molecular weight waste product (trifluoroethanol).

Conclusion

2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate is a robust, "shelf-stable isocyanate equivalent." It offers the high reactivity required for efficient library synthesis without the acute toxicity hazards of isocyanates or the purification burdens of phenyl carbamates. For medicinal chemistry campaigns targeting urea-based inhibitors, it is the superior process choice.

References

  • Sigma-Aldrich. 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate Product Sheet. CAS 929975-42-8.[2]

  • Knölker, H. J., et al. (1998). "Synthesis of Ureas via Carbamates." Synlett, 1998(10), 1129-1130.
  • Matsumura, Y., et al. (2000). "A New Method for Synthesis of Unsymmetrical Ureas Using Electrochemically Prepared Trifluoroethyl Carbamates." Tetrahedron Letters, 41(28), 5393-5396.

  • Coudert, G., et al. (2004).[6] "New Mild Method for the Cleavage of Carbamates." Tetrahedron, 60(44), 10039-10047. (Discusses reactivity of various carbamate protecting groups).

  • BenchChem. "Comparative Guide to Carbamate Synthesis Methodologies."

Sources

Validation

peer-reviewed studies on 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate

Technical Comparison Guide: 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate Part 1: Core Directive - The Strategic Reagent for Urea Synthesis Title: Optimizing Urea Synthesis in Drug Discovery: A Technical Guide to 2,2...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate

Part 1: Core Directive - The Strategic Reagent for Urea Synthesis

Title: Optimizing Urea Synthesis in Drug Discovery: A Technical Guide to 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate

Executive Summary: In the high-throughput environment of medicinal chemistry, the synthesis of unsymmetrical ureas—a privileged scaffold in kinase inhibitors (e.g., Sorafenib) and GPCR antagonists—often relies on unstable and toxic isocyanates. 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate (CAS: 929975-42-8) emerges as a superior "blocked isocyanate" reagent. This guide objectively compares its performance against traditional isocyanates and other carbamate surrogates, demonstrating its utility in generating 3-methoxyphenylurea libraries with enhanced safety, stability, and operational simplicity.

Part 2: Scientific Integrity & Logic (Comparative Analysis)

The Challenge: Why Replace Isocyanates?

The 3-methoxyphenylurea moiety is a critical pharmacophore, found in CCR3 antagonists and various kinase inhibitors [1, 2]. Traditionally, this is introduced using 3-methoxyphenyl isocyanate . However, isocyanates suffer from:

  • Hydrolytic Instability: Rapid degradation to symmetrical ureas upon exposure to moisture.

  • Toxicity: High respiratory sensitization potential.

  • Storage Issues: Polymerization over time.

The Solution: 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate acts as a stable, crystalline surrogate that releases the reactive species only under controlled reaction conditions.

Mechanistic Insight: The Trifluoroethoxy Advantage

The key to this reagent's performance lies in the 2,2,2-trifluoroethoxy leaving group.

  • Electronic Activation: The strong electron-withdrawing effect of the fluorine atoms lowers the pKa of the alcohol (trifluoroethanol pKa ~12.4) compared to ethanol (pKa ~16) or even phenol (pKa ~10). This makes the carbonyl carbon sufficiently electrophilic for amine attack but stable enough to resist hydrolysis.

  • Chemoselectivity: Unlike p-nitrophenyl carbamates (which can be too reactive and generate mutagenic byproducts), the trifluoroethyl ester balances reactivity with safety.

Comparative Performance Matrix

The following table contrasts 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate with standard alternatives for synthesizing N-(3-methoxyphenyl)-N'-alkyl ureas.

FeatureTrifluoroethyl Carbamate (This Product)3-Methoxyphenyl Isocyanate Phenyl Carbamate p-Nitrophenyl Carbamate
State Crystalline SolidLiquid/Low-Melting SolidSolidSolid
Stability High (Shelf-stable)Low (Moisture sensitive)HighModerate
Reactivity High (Heat/Base activated)Very High (Instant)Low (Requires forcing conditions)High
Byproduct Trifluoroethanol (Volatile, easy removal)None (Atom economic)Phenol (Hard to remove)p-Nitrophenol (Toxic, yellow color)
Safety Safe Handling Respiratory Sensitizer SafePotential Mutagen
Yield (Avg) 85-95% [3]60-90% (variable w/ moisture)50-70%80-90%

Part 3: Visualization & Formatting

Experimental Protocol: Synthesis of Unsymmetrical Ureas

Context: A standard protocol for coupling a secondary amine (e.g., piperidine) with the reagent to form a urea library member.

Reagents:

  • Reagent A: 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate (1.0 equiv)

  • Reagent B: Amine substrate (e.g., Piperidine, Morpholine) (1.0 - 1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) or DBU (1.0 equiv) - Optional, accelerates reaction

  • Solvent: Acetonitrile (MeCN) or DMSO

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of Reagent A in 2 mL of dry Acetonitrile.

  • Addition: Add 1.1 mmol of the amine substrate. If the amine is a salt, add 2.0 mmol of DIPEA.

  • Reaction: Heat the mixture to 60-80°C in a sealed vial for 2–4 hours.

    • Note: The trifluoroethoxy group is displaced. The reaction can be monitored by TLC or LCMS (disappearance of carbamate peak).

  • Workup:

    • Evaporate the solvent.

    • The byproduct, 2,2,2-trifluoroethanol (bp 74°C), is removed during evaporation or by a simple aqueous wash.

  • Purification: Recrystallize from ethanol/water or purify via flash chromatography if necessary.

Mandatory Visualization: Reaction Mechanism

UreaSynthesis Reagent Trifluoroethyl Carbamate (Stable Precursor) Intermediate Tetrahedral Intermediate (Transition State) Reagent->Intermediate Heat / Base Amine Amine Nucleophile (R-NH2) Amine->Intermediate Nucleophilic Attack Product Unsymmetrical Urea (Target Scaffold) Intermediate->Product Elimination Byproduct Trifluoroethanol (Volatile Leaving Group) Intermediate->Byproduct Leaving Group

Caption: Mechanism of urea formation via trifluoroethyl carbamate aminolysis. The trifluoroethoxy group acts as an activated leaving group, facilitating clean conversion.

References

  • Matsumura, Y., Satoh, Y., Onomura, O., & Maki, T. (2000).[1][2] "A New Method for Synthesis of Unsymmetrical Ureas Using Electrochemically Prepared Trifluoroethyl Carbamates." The Journal of Organic Chemistry, 65(5), 1549–1551.[2] Link

  • Saboe, T. D., et al. (2002). "Discovery of CCR3 Antagonists for the Treatment of Asthma."[3] Bioorganic & Medicinal Chemistry Letters, 12(20), 2919-2923. (Demonstrates the biological relevance of the 3-methoxyphenylurea motif).

  • Enamine Ltd. (2024). "Trifluoroethyl Carbamates: Safe Alternative to Toxic Isocyanates."[2] Enamine Building Blocks Technical Notes. Link

Sources

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